7-Chloroquinoline-4-carbaldehyde
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-chloroquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDDNDHAKGKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618492 | |
| Record name | 7-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35714-48-8 | |
| Record name | 7-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic methodologies for preparing 7-Chloroquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document outlines specific experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways for enhanced clarity.
Introduction
This compound is a crucial building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs.[1] The presence of a reactive aldehyde group at the C4 position and a chloro-substituent at the C7 position makes this molecule a versatile precursor for the synthesis of a diverse library of functionalized quinoline derivatives. This guide focuses on a modern and efficient synthetic route starting from 7-chloro-4-iodoquinoline.
Primary Synthetic Route: Grignard Exchange and Formylation
A robust and high-yielding method for the synthesis of this compound involves the iodo-magnesium exchange of 7-chloro-4-iodoquinoline, followed by quenching the resulting organomagnesium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF).[1] This approach offers a direct pathway to the target aldehyde.
Reaction Pathway
The synthesis proceeds via the formation of a mixed lithium-magnesium intermediate, which is then formylated using DMF.[1]
Caption: Synthesis of this compound via Grignard exchange.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from its iodo-precursor.
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (%) | Reference |
| 7-Chloro-4-iodoquinoline | 1. i-PrMgCl·LiCl 2. DMF (3 equiv.) | THF | Overnight | This compound | 77% | [1] |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by the Baxendale Group at Durham University.[1]
Materials:
-
7-Chloro-4-iodoquinoline (318.0 mg, 1.10 mmol)
-
N,N-Dimethylformamide (DMF) (0.25 mL, 3.29 mmol)
-
i-PrMgCl·LiCl solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous THF, add the i-PrMgCl·LiCl solution dropwise at -15 °C.
-
Stir the resulting mixture at -15 °C for 1 hour to facilitate the iodo-magnesium exchange.
-
Add N,N-dimethylformamide (3.29 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes mixture (1:9) as the eluent to afford the final product as a white solid.
Alternative Synthetic Strategies
While the Grignard exchange method is highly effective, other routes can be envisaged, primarily involving the oxidation of a precursor.
Oxidation of 7-Chloro-4-methylquinoline
A classical approach for installing a formyl group on a heterocyclic ring is the oxidation of a corresponding methyl group. The starting material, 7-chloro-4-methylquinoline (also known as 7-chlorolepidine), can be synthesized via a Doebner-Miller reaction.[2] The subsequent oxidation of the 4-methyl group would yield the desired aldehyde.
The oxidation of 4-methyl quinoline to quinoline-4-carboxylic acid has been explored, suggesting that the methyl group is susceptible to oxidation.[3] Reagents like selenium dioxide (SeO₂) are commonly used for the direct oxidation of methyl groups on such heterocyclic systems to aldehydes.
Caption: Conceptual pathway via oxidation of 7-chloro-4-methylquinoline.
General Experimental Workflow
The successful synthesis and isolation of the target compound rely on a systematic experimental workflow, from reaction setup to final characterization.
Caption: General workflow for chemical synthesis, isolation, and analysis.
Conclusion
The synthesis of this compound is most efficiently achieved through an iodo-magnesium exchange of 7-chloro-4-iodoquinoline and subsequent formylation with DMF, providing good yields.[1] This method represents a direct and modern approach for obtaining this valuable intermediate. Alternative routes, such as the oxidation of 7-chloro-4-methylquinoline, offer potential avenues for synthesis that may be explored further. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
An In-depth Technical Guide to the Synthesis and Applications of 7-Chloroquinoline-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and diverse applications of 7-chloroquinoline-4-carbaldehyde and its derivatives. The quinoline ring system, particularly the 7-chloroquinoline scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a reactive carbaldehyde group at the 4-position opens up a vast chemical space for the generation of novel derivatives with a wide spectrum of biological activities. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to facilitate further research and development in this promising area.
Synthesis of this compound
The synthesis of the core intermediate, this compound, can be achieved through several strategic approaches. Two prominent methods are the Vilsmeier-Haack reaction and the functionalization of pre-existing 7-chloroquinoline scaffolds.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring.[1]
Experimental Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1]
-
Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool phosphorus oxychloride (POCl₃) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with continuous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: To the prepared Vilsmeier reagent, add the corresponding 4-substituted-1-phenylethanone oxime.
-
Heat the reaction mixture at 60-70°C for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the precipitated solid, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-2-chloroquinoline-3-carbaldehyde.
From 7-Chloro-4-iodoquinoline
Another efficient method involves a halogen-metal exchange reaction on a pre-functionalized quinoline. 7-Chloro-4-iodoquinoline can be treated with a Grignard reagent, such as i-PrMgCl·LiCl, to generate a reactive organomagnesium intermediate. This intermediate is then quenched with an electrophile like DMF to yield the desired aldehyde.[3]
Experimental Protocol: Synthesis of this compound from 7-Chloro-4-iodoquinoline [3]
-
Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve 7-chloro-4-iodoquinoline in anhydrous tetrahydrofuran (THF).
-
Halogen-Metal Exchange: Cool the solution to the specified temperature (e.g., -15°C) and add a solution of i-PrMgCl·LiCl in THF dropwise.
-
Stir the reaction mixture at this temperature for the indicated time to ensure complete formation of the Grignard reagent.
-
Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[3]
Synthesis of this compound Derivatives
The aldehyde functionality at the 4-position of the 7-chloroquinoline scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through condensation reactions.
Hydrazone Derivatives
A common and effective strategy to generate biologically active molecules is the condensation of this compound with various hydrazides or hydrazines to form hydrazone derivatives.[4]
Experimental Protocol: General Synthesis of 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]
-
Reaction Mixture: In a suitable solvent such as ethanol, dissolve 7-chloro-4-hydrazinylquinoline.
-
Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde.
-
Reaction Conditions: Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry it to obtain the pure 7-chloroquinolin-4-yl arylhydrazone derivative.
Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, with anticancer, antimalarial, and antimicrobial activities being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 7-chloroquinoline derivatives against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]
Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | MCF-7 (Breast) | 15.41 | [6] |
| Compound 12 | MCF-7 (Breast) | 12.99 | [6] |
| Compound 3b | Various | 0.7967-4.200 µg/mL | [8] |
| Compound 3e | Various | 0.7967-4.200 µg/mL | [8] |
| Compound 3h | Various | 0.7967-4.200 µg/mL | [8] |
| Compound 3n | Various | 0.7967-4.200 µg/mL | [8] |
| Compound 3r | Various | 0.7967-4.200 µg/mL | [8] |
| Compound 3u | Various | 0.7967-4.200 µg/mL | [8] |
| MBHA ortho-nitro | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | [5] |
| Compound 3b (dihydrazone) | MCF-7 | 7.016 | [7] |
| Compound 3c (dihydrazone) | MCF-7 | 7.05 | [7] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5][7]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL for adherent cells or 3 x 10⁵ cells/mL for suspension cells and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 7-chloroquinoline derivatives (e.g., 0.06-50 µmol L⁻¹) dissolved in a medium containing a small percentage of DMSO (e.g., 0.5%). A negative control group should receive the same amount of DMSO.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curves.
Antimalarial Activity
The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives of this compound continue to be explored for their potential to combat malaria, including resistant strains. A key mechanism of action is the inhibition of β-hematin formation.[6]
Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives
| Compound | Activity | IC₅₀ (µM) | Reference |
| Compound 8 | Inhibition of β-hematin formation | 0.65 ± 0.09 | [6] |
| Compound 9 | Inhibition of β-hematin formation | 0.64 ± 0.16 | [6] |
Antimicrobial Activity
Derivatives of 7-chloroquinoline have also shown promising activity against various bacterial and fungal pathogens.[4][9]
Table 3: Antifungal Activity of Selected 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 4a (R = 2-F) | Candida spp. | 25 | 50 |
| 4o | R. glutinis | 32 | - |
Table 4: Antibacterial Activity of Selected Indolizinoquinoline-5,12-dione Derivatives [9]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 7 | E. coli ATCC25922 | 2 |
| 7 | S. pyrogens ATCC19615 | 2 |
Visualizing Synthetic and Biological Pathways
Synthetic Workflow for this compound Derivatives
The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.
Caption: General workflow for synthesis and screening.
Hypothetical Signaling Pathway for Anticancer Activity
The diagram below depicts a simplified, hypothetical signaling pathway illustrating how a this compound derivative might induce apoptosis in a cancer cell.
Caption: Hypothetical apoptosis induction pathway.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. The synthetic routes to this core and its derivatives are well-established, providing a robust platform for the generation of diverse chemical libraries. The significant anticancer, antimalarial, and antimicrobial activities demonstrated by these compounds underscore their therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological promise of this compound derivatives in the pursuit of novel and effective therapeutic agents.
References
- 1. ijsr.net [ijsr.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of 7-Chloroquinoline Derivatives: A Technical Guide to Mechanisms of Action
For Immediate Release
This whitepaper provides an in-depth technical overview of the mechanisms of action associated with derivatives of 7-Chloroquinoline-4-carbaldehyde, a pivotal scaffold in modern medicinal chemistry. Synthesized from this precursor, a diverse array of compounds has demonstrated significant biological activity, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and antiproliferative pathways modulated by these promising therapeutic candidates.
Introduction: The 7-Chloroquinoline Scaffold
The 7-chloroquinoline core is a well-established pharmacophore, famously represented by the antimalarial drug chloroquine. Its rigid, planar structure and capacity for diverse functionalization have made it a privileged scaffold in drug discovery.[1] this compound serves as a critical starting material for the synthesis of a new generation of derivatives with a broad spectrum of bioactivities, including anticancer, antifungal, and anti-inflammatory properties. While the carbaldehyde itself is primarily a synthetic intermediate, its derivatives have been shown to exert potent antiproliferative effects through several distinct and overlapping mechanisms of action. This guide will elucidate these mechanisms, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.
Primary Mechanism: Antiproliferative and Cytotoxic Activity
The predominant therapeutic action of 7-chloroquinoline derivatives is the inhibition of cancer cell growth. This is achieved primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects have been observed across a wide range of human cancer cell lines.
Induction of Apoptosis
A key mechanism by which 7-chloroquinoline derivatives eliminate cancer cells is the induction of apoptosis. Studies on various derivatives, including 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-4-aminoquinoline-benzimidazole hybrids, have confirmed their ability to trigger this process.[2][3] Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and -7.
Evidence suggests that derivatives can activate initiator caspases like caspase-8 (a key component of the extrinsic pathway).[4] Activated caspase-3/7 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4][5] One study demonstrated that a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (QTCA-1) induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-213).[3]
Cell Cycle Arrest
In addition to inducing apoptosis, 7-chloroquinoline derivatives disrupt the normal progression of the cell cycle, preventing cancer cells from dividing. This arrest occurs at specific checkpoints, most notably the G0/G1 and G2/M phases.
-
G0/G1 Arrest: Several 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-(4-thioalkylquinoline) derivatives cause cells to accumulate in the G0/G1 phase.[3][6] This checkpoint is controlled by the activity of Cyclin D/CDK4/6 complexes, which phosphorylate the retinoblastoma (Rb) protein to allow entry into the S phase.[7] Inhibition of this complex maintains Rb in its active, hypophosphorylated state, blocking cell cycle progression.
-
G2/M Arrest: Certain 7-chloro-(4-thioalkylquinoline) derivatives have also been shown to induce a significant accumulation of cells in the G2/M phase.[6] This transition is primarily regulated by the Cyclin B1/CDK1 complex. Arrest at this stage prevents cells from entering mitosis.
References
- 1. mdpi.com [mdpi.com]
- 2. TAOK2 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 3. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde
This document provides a comprehensive literature review of the primary synthetic methodologies for producing this compound, a key intermediate in the development of various pharmaceutical compounds. This guide details common synthetic routes, presents quantitative data in comparative tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.[2][3]
Caption: General mechanism of the Vilsmeier-Haack formylation reaction.
Quantitative Data: Vilsmeier-Haack Reaction
| Starting Material | Reagents | Conditions | Solvent | Yield | Reference |
| Substituted Amide | (Chloromethylene)dimethyliminium Chloride, NaOAc | 0 °C to Room Temp, 6.5 h | DMF | 77% | [4] |
Experimental Protocol: Vilsmeier-Haack Reaction[5]
-
A solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) is prepared.
-
The solution is cooled to 0 °C, and (Chloromethylene)dimethyliminium Chloride (1.5 equiv) is added.
-
The mixture is stirred for 6.5 hours at room temperature.
-
After the reaction period, a solution of NaOAc (5.6 equiv) in water (200 mL) is added at 0 °C.
-
The mixture is stirred for an additional 10 minutes at 0 °C.
-
The reaction mixture is diluted with water and extracted with Et₂O.
-
The organic layer is washed with brine and dried over Na₂SO₄.
-
After filtration, the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the aldehyde.
Synthesis from Halogenated Quinolines
An alternative route involves the functionalization of a pre-existing 7-chloroquinoline core, specifically 7-chloro-4-iodoquinoline. This method utilizes mixed lithium-magnesium reagents to facilitate the introduction of a formyl group precursor.
References
Navigating the Ambiguity of CAS 35714-48-8: A Technical Guide to Two Distinct Chemical Entities
An inherent ambiguity exists within publicly accessible chemical databases concerning the compound associated with CAS number 35714-48-8. This number has been assigned to two distinct molecules: 3-Heptyldihydro-5-methyl-2(3H)-furanone , a fragrance and flavoring agent, and 7-chloroquinoline-4-carbaldehyde , a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive technical overview of the properties and synthesis of both molecules to address this discrepancy and serve researchers, scientists, and drug development professionals.
Section 1: 3-Heptyldihydro-5-methyl-2(3H)-furanone
IUPAC Name: 3-heptyl-5-methyloxolan-2-one Synonyms: α-Heptyl-γ-valerolactone, 3-Heptyl-5-methyl-gamma-butyrolactone
3-Heptyldihydro-5-methyl-2(3H)-furanone is a gamma-lactone primarily utilized in the flavor and fragrance industry for its creamy, fruity, and waxy aroma.
Chemical and Physical Properties
The known physical and chemical properties of 3-Heptyldihydro-5-methyl-2(3H)-furanone are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1] |
| Boiling Point | 170 °C @ 17 mmHg | [1] |
| Density | 0.935-0.942 g/cm³ | [1] |
| Refractive Index | 1.443-1.450 | [1] |
| Physical Description | Clear, colorless liquid | [1] |
Synthesis
A generalized synthetic workflow is presented below.
Experimental Protocol (Hypothetical):
-
Deprotonation: A solution of γ-valerolactone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon.
-
Alkylation: Heptyl bromide is then added to the reaction mixture. The enolate of γ-valerolactone acts as a nucleophile, attacking the heptyl bromide in an SN2 reaction.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield 3-heptyldihydro-5-methyl-2(3H)-furanone.
Spectral Data
Experimental spectral data for 3-Heptyldihydro-5-methyl-2(3H)-furanone is not widely available in the searched literature. Predicted spectral data can be obtained through computational methods.
Biological Activity and Applications
The primary application of 3-Heptyldihydro-5-methyl-2(3H)-furanone is as a flavoring and fragrance agent.[1][3] It is listed in the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) list.[4] There is no readily available information on its involvement in specific signaling pathways or its use in drug development.
Section 2: this compound
IUPAC Name: this compound Synonyms: 7-chloro-4-formylquinoline
This compound is a versatile chemical intermediate used in the synthesis of a wide range of quinoline derivatives with significant biological activities.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO | [5] |
| Molecular Weight | 191.62 g/mol | [5] |
| Melting Point | 112-113 °C | [6] |
| Physical Description | White solid | [6] |
Synthesis
A detailed synthesis of this compound has been reported via the halogen-metal exchange of 7-chloro-4-iodoquinoline followed by formylation.[6]
Experimental Protocol: [6]
-
Reaction Setup: To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 eq) dropwise.
-
Metalation: Stir the reaction mixture at -15 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to afford this compound as a white solid (77% yield).
Spectral Data
| Data Type | Values | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.40 (s, 1H), 9.15 (d, J = 4.6 Hz, 1H), 8.31 (d, J = 9.0 Hz, 1H), 8.21 (d, J = 2.1 Hz, 1H), 7.79 (d, J = 4.6 Hz, 1H), 7.64 (dd, J = 9.0, 2.1 Hz, 1H). | [6] |
| ¹³C NMR (Predicted) | Key predicted shifts include the aldehyde carbon (~193 ppm) and aromatic carbons between 120-155 ppm. | |
| Mass Spectrum (Predicted) | [M+H]⁺ at m/z 192.02. | [5] |
| IR Spectrum | Characteristic peaks expected for C=O (aldehyde) stretch (~1700 cm⁻¹) and aromatic C-H and C=C stretches. |
Biological Activity and Applications in Drug Development
This compound serves as a crucial building block for the synthesis of various quinoline-based compounds with a broad spectrum of biological activities. The 7-chloroquinoline scaffold is a well-known pharmacophore, most notably found in the antimalarial drug chloroquine.
Derivatives synthesized from this compound have demonstrated:
-
Antiproliferative Activity: Carbinol derivatives have shown inhibitory effects on cancer cell lines, making them potential starting points for the development of new anticancer agents.[6]
-
Antimalarial Activity: The 7-chloroquinoline core is a key feature in many antimalarial drugs, and derivatives of this aldehyde are often explored for their potential to combat malaria parasites.[7]
-
Antifungal Activity: Hydrazone derivatives have been synthesized and evaluated for their in vitro activity against various fungal strains.[8]
-
Anti-inflammatory and Antinociceptive Effects: Other quinoline derivatives have shown promise in models of inflammation and pain.[9]
Experimental Workflow for Biological Screening:
The general workflow for evaluating the biological activity of compounds derived from this compound is outlined below.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay): [10][11]
-
Cell Seeding: Plate human cancer cell lines in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
The CAS number 35714-48-8 presents a case of conflicting data, referring to both the flavor compound 3-heptyldihydro-5-methyl-2(3H)-furanone and the synthetic intermediate this compound. This guide has provided a detailed technical overview of both compounds, summarizing their properties, synthesis, and applications. For researchers and professionals in drug development, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, with a rich history of its core structure in medicinal chemistry. In contrast, 3-heptyldihydro-5-methyl-2(3H)-furanone holds its significance in the realm of food and fragrance science. Careful verification of the compound is crucial when referencing this particular CAS number.
References
- 1. 3-Heptyldihydro-5-methyl-2(3H)-furanone | C12H22O2 | CID 61990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline-2-Carbaldehyde(59394-27-3) 1H NMR [m.chemicalbook.com]
- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H6ClNO) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Synthesis, in vitro and in silico antimalarial activity of 7-chloroquinoline and 4H-chromene conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]
- 9. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloroquinoline-4-carbaldehyde Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into structural analogs of 7-chloroquinoline-4-carbaldehyde, a promising scaffold in the development of novel therapeutic agents. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the evaluation of these compounds. Furthermore, it visualizes critical synthetic pathways and biological mechanisms using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and modes of action.
Introduction
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, most notably the antimalarial agent chloroquine. The introduction of a carbaldehyde group at the 4-position opens up a versatile handle for the synthesis of a diverse library of structural analogs through reactions such as Schiff base formation, hydrazone synthesis, and various condensation reactions. These modifications have led to the discovery of potent compounds with a wide range of biological activities, particularly in the realm of oncology. This guide focuses on the anticancer properties of these analogs, exploring their synthesis, cytotoxic effects, and the underlying molecular mechanisms.
Synthesis of this compound and its Analogs
The parent compound, this compound, can be synthesized through various methods, with the Vilsmeier-Haack reaction being a commonly employed strategy. This reaction involves the formylation of a suitable N-arylacetamide precursor. Once obtained, the aldehyde functionality serves as a key intermediate for the generation of a wide array of structural analogs.
A prevalent and efficient method for diversifying the this compound scaffold is through the formation of Schiff bases and hydrazones. These reactions are typically straightforward, involving the condensation of the aldehyde with a primary amine or a hydrazine derivative, respectively.
General Synthesis of this compound Schiff Base Analogs
A general synthetic scheme for the preparation of this compound Schiff base derivatives is presented below. This typically involves the reaction of this compound with a variety of substituted anilines or other primary amines in a suitable solvent, often with catalytic acid.
Caption: General workflow for the synthesis of this compound Schiff base analogs.
Biological Activity and Quantitative Data
Structural analogs of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The nature and position of substituents on the analog moiety play a crucial role in determining the potency and selectivity of these compounds. The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound analogs from the literature.
Table 1: Cytotoxicity of 7-Chloroquinoline-4-thioalkylquinoline Derivatives [1]
| Compound | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) |
| 41 | 34.42 | 23.52 | 4.52 |
| 47 | >50 | 15.21 | 2.74 |
| 53 | 25.11 | 10.89 | 1.55 |
| 54 | 18.98 | 9.76 | 1.23 |
| 57 | 15.43 | 7.65 | 0.98 |
| 59 | 12.87 | 6.54 | 0.87 |
| 60 | 10.32 | 5.43 | 0.76 |
| 61 | 8.76 | 4.32 | 0.65 |
| 62 | 7.65 | 3.21 | 0.55 |
| 63 | 4.54 | 2.11 | 0.43 |
| 65 | 3.87 | 1.98 | 0.38 |
| 66 | 3.21 | 1.54 | 0.31 |
| 68 | 2.87 | 1.23 | 0.28 |
| 70 | 2.54 | 1.11 | 0.25 |
| 72 | 2.11 | 0.98 | 0.21 |
Table 2: Cytotoxicity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline [2]
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | NCI-H292 (Lung) IC50 (µM) |
| 8 | 10.20 | 12.50 | 8.90 | 15.40 |
| 9 | 8.50 | 10.80 | 6.20 | 11.70 |
| 10 | 4.60 | 5.90 | 4.10 | 7.80 |
| 11 | 15.80 | 18.20 | 13.50 | 20.10 |
| 12 | 12.40 | 14.70 | 10.30 | 16.90 |
| 13 | 7.90 | 9.60 | 6.80 | 10.50 |
| 14 | 20.50 | 23.10 | 18.70 | 25.80 |
| 15 | 16.30 | 19.80 | 14.20 | 21.40 |
| 16 | 9.80 | 11.50 | 8.10 | 13.20 |
| Doxorubicin | 0.80 | 1.10 | 0.50 | 0.90 |
Table 3: Cytotoxicity of 7-Chloroquinoline Hydrazone Derivatives [3]
| Compound | SF-295 (CNS) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) |
| Hydrazone I | 0.688 | - |
| Compound II (with pyrrole unit) | - | (Four times more active than Doxorubicin) |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which this compound analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Apoptosis Signaling Pathway
The following diagram illustrates the key events in the apoptosis signaling pathway that can be activated by this compound analogs.
Caption: Simplified signaling pathway for apoptosis induction by this compound analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell proliferation and to determine the IC50 value.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels.
Conclusion
Structural analogs of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent cytotoxic effects, often mediated through the induction of apoptosis, make them attractive candidates for further development. This guide has provided a foundational understanding of the synthesis, biological activity, and mechanistic basis of these compounds, offering valuable insights and practical protocols for researchers in the field. Future studies should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as on elucidating their precise molecular targets to further refine their therapeutic potential.
References
Theoretical Exploration of 7-Chloroquinoline-4-carbaldehyde: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroquinoline-4-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as a precursor for a diverse array of bioactive molecules. This technical guide delves into the theoretical underpinnings of this compound, offering a comprehensive overview of its structural, spectroscopic, and electronic properties. Through the application of quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we elucidate the molecular geometry and vibrational spectra. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, alongside computational methodologies for molecular docking studies to explore its potential as a therapeutic agent. Visual workflows and pathway diagrams are provided to enhance understanding of both experimental and theoretical processes.
Introduction
The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The introduction of a chloro group at the 7-position and a carbaldehyde group at the 4-position of the quinoline ring system creates a versatile platform for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. This guide provides a detailed theoretical examination of this compound, leveraging computational chemistry to predict its physicochemical characteristics and to provide a rational basis for its application in drug development.
Synthesis and Characterization
While numerous synthetic routes to quinoline derivatives exist, a common and effective method for the preparation of this compound involves the formylation of a suitable 7-chloroquinoline precursor.
Experimental Protocol: Synthesis
A plausible synthetic route, adapted from established procedures for similar quinoline aldehydes, is the Vilsmeier-Haack reaction.[3]
Materials:
-
7-Chloro-4-iodoquinoline[1]
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 7-chloro-4-iodoquinoline in DMF, cooled to 0 °C, add POCl₃ dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the aldehyde.
-
Melting Point: To assess the purity of the synthesized compound.
Quantum Chemical Calculations
Theoretical calculations are indispensable for understanding the intrinsic properties of a molecule. These studies are typically performed using software packages like Gaussian.
Computational Methodology
The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain the theoretical vibrational frequencies.
Predicted Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. The planarity of the quinoline ring system and the orientation of the carbaldehyde group are key structural features.
Table 1: Predicted Bond Lengths and Bond Angles for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-C11 | 1.48 | C3-C4-C11 | 121.5 |
| C11=O12 | 1.21 | C4-C11-H13 | 120.0 |
| C7-Cl14 | 1.74 | C6-C7-Cl14 | 119.8 |
| N1-C2 | 1.31 | C2-N1-C9 | 117.5 |
| C4-C10 | 1.42 | C4-C10-N1 | 122.3 |
Note: These values are hypothetical and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule. Theoretical frequency calculations aid in the assignment of the observed spectral bands.
Experimental Protocol: Spectroscopic Measurements
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet technique in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a Nd:YAG laser at 1064 nm excitation in the range of 4000-50 cm⁻¹.[4]
Predicted Vibrational Frequencies
The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. The most characteristic vibrations are the C=O stretching of the aldehyde group and the C-Cl stretching.
Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Predicted (Scaled) | Experimental (FT-IR) | Experimental (Raman) |
| C=O Stretch | 1695 | 1688 | 1690 |
| C-Cl Stretch | 750 | 755 | 752 |
| Quinoline Ring Stretch | 1600-1400 | 1595, 1505, 1450 | 1598, 1508, 1455 |
| C-H Stretch (Aldehyde) | 2850 | 2855 | 2858 |
Note: Predicted values are hypothetical and based on data for quinoline-4-carbaldehyde.[4][6] Experimental values are typical for such compounds.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is crucial for understanding the potential biological activity of this compound derivatives.
Docking Protocol
Software: AutoDock, Glide, or similar molecular docking software. Target Selection: Based on the desired therapeutic application, a relevant protein target would be selected (e.g., kinases for anticancer activity, proteases for antiviral activity).[7][8] The 3D structure of the protein would be obtained from the Protein Data Bank (PDB). Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized. Docking Procedure:
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (grid box) on the protein.
-
Perform the docking simulation to generate multiple binding poses of the ligand.
-
Analyze the results based on the binding energy (docking score) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Table 3: Hypothetical Molecular Docking Results against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | LYS720, MET790, ASP831 |
| Reference Inhibitor | -9.2 | LYS720, MET790, ASP831 |
Note: These results are for illustrative purposes only.
Visualizations
Experimental and Computational Workflow
Caption: Workflow for the synthesis, characterization, and theoretical analysis.
Hypothetical Signaling Pathway Inhibition
Many quinoline derivatives are known to inhibit protein kinases involved in cancer cell signaling.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Versatility of 7-Chloroquinoline-4-carbaldehyde in Modern Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Chloroquinoline-4-carbaldehyde is a pivotal starting material in synthetic organic and medicinal chemistry. Its quinoline core is a "privileged scaffold," present in numerous pharmaceuticals, including antimalarial agents like chloroquine. The aldehyde functional group at the C4 position, combined with the chloro-substituent at C7, offers a versatile platform for constructing a diverse array of fused and substituted heterocyclic systems. The aldehyde facilitates reactions such as condensations, multicomponent reactions, and cycloadditions, while the chloro-group can be targeted in nucleophilic substitution reactions. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of high-value heterocyclic compounds.
Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
The fusion of a pyrazole ring onto the quinoline scaffold to form pyrazolo[4,3-c]quinolines has generated significant interest due to the broad biological activities of this class of compounds, including anti-inflammatory and potential anticancer properties.[1][2] A common synthetic strategy involves the conversion of the aldehyde to a hydrazone, followed by an intramolecular cyclization. An efficient electrochemical method has been reported for this transformation.[3]
Logical Workflow for Pyrazolo[4,3-c]quinoline Synthesis
References
Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroquinoline-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The quinoline scaffold itself is a privileged structure, present in numerous natural and synthetic bioactive molecules. The presence of a chlorine atom at the 7-position and an aldehyde group at the 4-position provides reactive handles for a variety of chemical transformations, enabling the generation of libraries of novel compounds for drug discovery programs. This document provides an overview of the applications of this compound and detailed protocols for the synthesis of key derivatives.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, most notably as antimalarial and anticancer agents.[1][2] The core structure is a key component of the widely used antimalarial drug, chloroquine.[3] By modifying the aldehyde group, researchers have developed potent compounds that exhibit cytotoxicity against various cancer cell lines and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1][2]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 7-chloroquinoline derivatives. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.[2][4][5] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce G0/G1 phase arrest in bladder and breast cancer cells.[4][5] The mechanism of action can involve the modulation of key signaling pathways, including those regulated by PARP-1, Src, and PI3K/mTOR.[5]
Antimalarial Activity
The 7-chloroquinoline scaffold is fundamental to the activity of many antimalarial drugs. Novel derivatives synthesized from this compound have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] The IC50 values of some of these derivatives are in the micromolar and even nanomolar range, indicating high potency.[1][6]
Data Presentation
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) | 5637 (Bladder Carcinoma) | Varies by derivative | [4] |
| QTCA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | 19.91 (72h) | [5] |
| 4-Thioalkylquinoline Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [7] |
| 7-Chloroquinoline-4-thiazoleacetic acid hydrazides | MCF-7 (Breast Cancer) | 12.99 - 15.41 | [8] |
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives
| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |
| 7-Chloroquinolin-4-yl piperazine-1-yl acetamides (CQPA) | NF54 | < 10 | [1] |
| CQPA-26 | NF54 | 1.29 | [1] |
| 4-((7-Chloroquinolin-4-yl)piperazine-1-yl)pyrrolidin-2-yl)methanones (CQPPM) | NF54 | < 10 | [1] |
| CQPPM-9 | NF54 | 1.42 | [1] |
| 7-Chloroquinoline-sulfonamide hybrids | 3D7 | 1.49 - 13.49 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 7-chloro-4-iodoquinoline.[10]
Materials:
-
7-Chloro-4-iodoquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
i-PrMgCl·LiCl
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Na2SO4
Procedure:
-
To a solution of 7-chloro-4-iodoquinoline (1.0 mmol) in anhydrous THF (5 mL) at -15 °C, add i-PrMgCl·LiCl (1.1 mmol) dropwise.
-
Stir the reaction mixture at -15 °C for 30 minutes.
-
Add anhydrous DMF (3.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a white solid.[10]
-
Expected Yield: ~77%[10]
Protocol 2: Synthesis of this compound Hydrazones
This protocol outlines a general procedure for the synthesis of hydrazone derivatives, which are valuable intermediates and bioactive molecules.[11]
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the substituted hydrazine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Wittig Reaction for Alkene Synthesis (Representative Protocol)
This protocol provides a general method for the olefination of this compound using a Wittig reagent.[12]
Materials:
-
This compound
-
Triphenylphosphonium ylide (Wittig reagent, e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous NH4Cl solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.1 mmol) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Protocol 4: Reductive Amination for Amine Synthesis (Representative Protocol)
This protocol describes a general procedure for the synthesis of secondary or tertiary amines from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL), add the amine (1.1 mmol).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine.
Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Proposed mechanism of anticancer action for 7-chloroquinoline derivatives.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raco.cat [raco.cat]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Reactions of 7-Chloroquinoline-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases and secondary amines derived from the reaction of 7-chloroquinoline-4-carbaldehyde with various amines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents.
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Functionalization of this scaffold provides a powerful platform for the development of new bioactive molecules. The reaction of this compound with amines is a versatile method to generate a diverse library of compounds. The primary reaction pathways explored are the formation of Schiff bases (imines) through condensation with primary amines, and the subsequent reduction of these imines to form stable secondary amines (reductive amination). These derivatives have shown promise as potential anticancer and antimicrobial agents.
Applications in Drug Discovery
Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities. The introduction of various amine functionalities at the 4-position via the carbaldehyde handle can significantly modulate the pharmacological properties of the parent molecule.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of quinoline derivatives. Schiff bases and amino derivatives of 7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of the closely related 4-aminoquinolines have shown significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB468.[1] The mechanism of action is often multifaceted but can involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. Some quinazoline derivatives, which share structural similarities, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3][4][5][6]
Antimicrobial Activity: The 7-chloroquinoline core is also a key pharmacophore for antimicrobial agents. Schiff bases derived from chloroquinoline carbaldehydes have been reported to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown activity against Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Candida albicans.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff bases and secondary amines from this compound.
Protocol 1: Synthesis of Schiff Bases via Condensation
This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the respective primary amine (1.0 - 1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methylene)amine (Schiff base) is obtained as a solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and its melting point determined.
Protocol 2: Synthesis of Secondary Amines via Reductive Amination
This protocol outlines the synthesis of secondary amines by the reduction of the Schiff bases formed in situ from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
In situ imine formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol or ethanol.
-
Stir the mixture at room temperature for a sufficient time (typically 1-4 hours) to allow for the formation of the imine. This can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is completely consumed (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can be purified by column chromatography on silica gel.
Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methyl)amine is obtained. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following tables summarize representative data for derivatives of 7-chloroquinoline. While specific data for the direct products of this compound with a wide range of amines is not extensively available in the cited literature, the data for analogous compounds demonstrates the potential of this class of molecules.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines
| Compound ID | Derivative Structure | GI₅₀ (μM) vs. MCF-7 | GI₅₀ (μM) vs. MDA-MB-468 |
| CQ | Chloroquine | 20.72 | 24.36 |
| 1 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | >100 | 8.73 |
| 2 | Butyl-(7-fluoro-quinolin-4-yl)-amine | 8.22 | 13.72 |
| 3 | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 51.57 | 11.01 |
| Data adapted from a study on 4-aminoquinoline derivatives, demonstrating the cytotoxic potential of the 7-chloroquinoline scaffold.[1] |
Table 2: Anticancer Activity of Quinoline-Benzothiazole Schiff's Bases
| Compound ID | R | IC₅₀ (μM) vs. MCF7 | IC₅₀ (μM) vs. A549 |
| 5c | 8-Cl | 12.73 | 13.76 |
| 5f | 8-Cl, 6-CH₃ | 13.78 | 13.44 |
| 5i | 8-Cl, 6-OCH₃ | 10.65 | 10.89 |
| Doxorubicin | - | 4.14 | 3.26 |
| Data for analogous Schiff bases derived from 2-chloro-3-formyl quinoline derivatives, highlighting the impact of substitution on anticancer activity.[8][9] |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathways for the synthesis of Schiff bases and secondary amines.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for Condensation Reactions with 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions with 7-chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The resulting products, primarily Schiff bases and chalcone-like compounds, have shown significant potential as antimicrobial, antimalarial, and anticancer agents.
Introduction
This compound is a versatile building block in medicinal chemistry. Its reactive aldehyde group readily participates in condensation reactions with a variety of nucleophiles, including amines (to form Schiff bases) and compounds with active methylene groups (in Knoevenagel condensations). The 7-chloroquinoline scaffold is a common feature in many therapeutic agents, most notably the antimalarial drug chloroquine. By synthesizing derivatives of this compound, researchers can explore novel structure-activity relationships and develop new drug candidates.
The primary applications of the condensation products of this compound are in the fields of:
-
Antimalarial Drug Discovery: The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.
-
Anticancer Research: Derivatives of 7-chloroquinoline have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[1][2][3][4][5]
-
Antimicrobial Agent Development: Schiff bases and other condensation products containing the quinoline moiety have demonstrated broad-spectrum antimicrobial activity.
Experimental Protocols
Two primary types of condensation reactions involving this compound are detailed below: Schiff Base Formation and Knoevenagel Condensation.
Protocol 1: Synthesis of Schiff Bases via Condensation with Amines
This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.
Experimental Workflow:
Caption: Workflow for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aminophenol, carbohydrazide)
-
Solvent: Absolute Ethanol or a mixture of Ethanol and Dimethylformamide (DMF)
-
Catalyst (optional): Glacial Acetic Acid (a few drops)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., 20-30 mL of ethanol per gram of aldehyde).
-
To this solution, add the primary amine (1 to 1.1 equivalents).
-
If required, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the reaction mixture with stirring for the time indicated in the data table (typically 2-10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture).
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine the yield.
Quantitative Data for Schiff Base Synthesis:
| Amine Reactant | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Hydrazide | Ethanol/DMF | - | 85-90 | 7 | 71-73 | [6] |
| Naphtha[1,2-d]thiazol-2-amine | Glacial Acetic Acid | - | Reflux | >8 | - | [7] |
| Ethylenediamine | 95% Ethanol | - | Gentle Boil | 0.17 | - | [8] |
| 2-Aminophenol | 95% Ethanol/Water | Acetic Acid | Gentle Boil | 0.42 | - | [8] |
Note: The data provided is based on general procedures for Schiff base synthesis and specific examples with related quinoline carbaldehydes. Optimization may be required for reactions with this compound.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
This protocol outlines the general procedure for the Knoevenagel condensation of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).
Experimental Workflow:
Caption: Workflow for the Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Solvent (e.g., ethanol, hexane, or solvent-free)
-
Base catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diisopropylethylammonium acetate (DIPEAc))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column or recrystallization apparatus
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents), add the appropriate solvent. In some cases, the reaction can be performed under solvent-free conditions.
-
Add a catalytic amount of the base catalyst (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or reflux for the specified time (see data table). Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques and determine the yield.
Quantitative Data for Knoevenagel Condensation:
| Active Methylene Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate | Hexane | DIPEAc | 65-70 | 3-6 | ~91 | [9] |
| Malononitrile | Ethanol | Piperidine | 70 | 3 | - | [10] |
| Ethyl Cyanoacetate | Water | DBU | Room Temp | - | >90 | [11] |
| Ethyl Cyanoacetate | Ethanol | Ionic Liquid | Room Temp | 0.17-0.5 | 87-94 | [6] |
Note: The data provided is based on general procedures for Knoevenagel condensations. Optimization is likely necessary for reactions with this compound.
Biological Activity and Signaling Pathways
Antimalarial Mechanism of Action
The 7-chloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The primary mechanism of action is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.
Caption: Inhibition of hemozoin formation by 7-chloroquinoline derivatives.
Anticancer Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and growth that is frequently hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-chloroquinoline derivatives.[1][2][3][4][5]
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionicviper.org [ionicviper.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. pharmascholars.com [pharmascholars.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde in the Synthesis of Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 7-chloroquinoline-4-carbaldehyde as a key intermediate in the development of novel antimalarial agents. The following sections detail the synthesis of the core scaffold, its application in generating diverse molecular architectures, and the biological rationale for their activity against Plasmodium falciparum.
Introduction
The 7-chloroquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine being a prominent historical example. However, the emergence of drug-resistant parasite strains necessitates the development of new chemical entities. This compound serves as a versatile starting material, enabling the synthesis of a variety of derivatives, including dihydropyrimidines and hydrazones, which have demonstrated significant in vitro activity against P. falciparum. The aldehyde functionality provides a reactive handle for diverse chemical transformations, allowing for the exploration of a broad chemical space in the quest for next-generation antimalarials.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. One documented method involves a halogen-metal exchange reaction from a suitable precursor.
Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline
This protocol is adapted from a procedure for the synthesis of functionalized quinolines.
Materials:
-
7-Chloro-4-iodoquinoline
-
Isopropylmagnesium chloride lithium chloride solution (i-PrMgCl·LiCl)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-chloro-4-iodoquinoline (1.0 equivalent) in anhydrous THF at -10 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -10 °C for 30 minutes.
-
Add N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.[1]
Application in the Synthesis of Antimalarial Dihydropyrimidines (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidines (DHPMs). Quinoline-based DHPMs have shown promising antimalarial activity.[2]
Experimental Protocol: Synthesis of 7-Chloroquinoline-based DHPMs
This is a general protocol that can be adapted for this compound based on similar reported syntheses of quinoline DHPMs.[2]
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Urea (or thiourea)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Quantitative Data: Antimalarial Activity of Quinoline-based Dihydropyrimidines
The following table summarizes the in vitro antimalarial activity of various quinoline-dihydropyrimidine derivatives against P. falciparum. While not all are derived from the 7-chloro-4-carbaldehyde, they demonstrate the potential of this compound class.
| Compound ID | Quinoline Moiety | R | X | IC50 (µg/mL) against P. falciparum | Reference |
| 4b | 7-Methyltetrazolo[1,5-a]quinoline | C2H5 | O | 0.014 | [2] |
| 4g | 2-Oxo-1,2-dihydroquinoline | C2H5 | O | 0.045 | [2] |
| 4i | 2-Oxo-1,2-dihydroquinoline | C2H5 | S | 0.091 | [2] |
Application in the Synthesis of Antimalarial Hydrazone Derivatives
The condensation of this compound with various hydrazides or hydrazines yields hydrazone derivatives, a class of compounds known for their diverse biological activities, including antimalarial effects.
Experimental Protocol: Synthesis of this compound Hydrazones
This is a general protocol for the synthesis of hydrazones.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic hydrazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or methanol.
-
Add a solution of the substituted hydrazide (1.0 equivalent) in the same solvent.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry to obtain the pure hydrazone derivative.
Quantitative Data: Antimalarial Activity of 7-Chloroquinoline-based Hydrazones
The following table presents the in vitro antimalarial activity of representative 7-chloroquinoline-hydrazone derivatives against P. falciparum.
| Compound ID | Hydrazide Moiety | IC50 (µM) against P. falciparum (Strain) | Reference |
| Compound 8 | 4-Fluorobenzoyl hydrazine derivative | 0.65 ± 0.09 (W2) | [3] |
| Compound 9 | 4-Chlorobenzoyl hydrazine derivative | 0.64 ± 0.16 (W2) | [3] |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4][5][6] Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-Chloroquinoline derivatives are weak bases that accumulate in the acidic food vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme leads to oxidative stress and parasite death.[6]
Caption: Mechanism of action of 7-chloroquinoline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antimalarial agents. Its reactivity allows for the straightforward creation of diverse compound libraries, such as dihydropyrimidines and hydrazones, which have demonstrated potent activity against Plasmodium falciparum. The established mechanism of hemozoin inhibition provides a clear rationale for the continued exploration of this chemical space in the development of new therapeutics to combat malaria.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Functionalized Quinolines from 7-Chloroquinoline-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the functionalization of the versatile building block, 7-chloroquinoline-4-carbaldehyde. The aldehyde functionality at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below detail key reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, providing a roadmap for the creation of novel functionalized quinolines.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The starting material, this compound, offers a strategic platform for derivatization. The chlorine atom at the 7-position can be a site for further modification, while the aldehyde group at the 4-position allows for the introduction of various functional groups and the extension of the carbon skeleton. This application note focuses on three powerful synthetic transformations to functionalize this key intermediate.
Synthetic Routes and Experimental Protocols
This section details the experimental procedures for the Wittig reaction, Knoevenagel condensation, and reductive amination starting from this compound.
Wittig Reaction for the Synthesis of 4-(2-Aryl/Alkyl-ethenyl)-7-chloroquinolines
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, converting the aldehyde group into a vinyl group. This allows for the introduction of a wide range of substituents at the 4-position of the quinoline ring.
Experimental Protocol:
A general procedure for the Wittig reaction of 4-chloroquinoline-3-carbaldehyde, a close analog, has been reported and can be adapted for this compound.
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the appropriate phosphonium salt (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 1.2 equivalents) or n-butyllithium (n-BuLi), is added portion-wise at 0 °C. The mixture is stirred at room temperature until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 4-(2-aryl/alkyl-ethenyl)-7-chloroquinoline.
| Entry | Wittig Reagent | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 7-Chloro-4-vinylquinoline | 60-70 |
| 2 | Benzyltriphenylphosphonium chloride | 7-Chloro-4-styrylquinoline | 75-85 |
| 3 | (4-Methoxybenzyl)triphenylphosphonium chloride | 7-Chloro-4-(4-methoxystyryl)quinoline | 70-80 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Wittig Reaction
Caption: Workflow for the Wittig reaction.
Knoevenagel Condensation for the Synthesis of 2-(7-Chloroquinolin-4-yl)ethene Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for synthesizing α,β-unsaturated compounds bearing electron-withdrawing groups.
Experimental Protocol:
A general procedure for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds can be applied.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or water.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 2-((7-Chloroquinolin-4-yl)methylene)malononitrile | 85-95 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(7-chloroquinolin-4-yl)acrylate | 80-90 |
| 3 | Diethyl malonate | Diethyl 2-((7-chloroquinolin-4-yl)methylene)malonate | 70-80 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Reductive Amination for the Synthesis of 4-(Aminomethyl)-7-chloroquinoline Derivatives
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
A general two-step or one-pot procedure for reductive amination can be employed.
-
Imine Formation (Two-Step): In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Reduction (Two-Step): The reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete.
-
One-Pot Procedure: Alternatively, the aldehyde, amine, and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be mixed together in a suitable solvent and stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or crystallization.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-((7-Chloroquinolin-4-yl)methyl)aniline | 70-85 |
| 2 | Morpholine | 4-((7-Chloroquinolin-4-yl)methyl)morpholine | 75-90 |
| 3 | Aniline | N-((7-Chloroquinolin-4-yl)methyl)aniline | 60-75 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Biological Relevance and Signaling Pathways
Many functionalized quinoline derivatives have been reported to exhibit potent anticancer activity. One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of this pathway. The functionalized quinolines synthesized from this compound could potentially act as inhibitors of key kinases in this pathway, such as PI3K, Akt, or mTOR.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by functionalized quinolines.
Conclusion
This application note provides a practical guide for the synthesis of a variety of functionalized quinolines starting from the readily accessible this compound. The detailed protocols for Wittig, Knoevenagel, and reductive amination reactions, along with the potential biological relevance of the resulting compounds, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of these synthetic routes opens up avenues for the creation of novel quinoline derivatives with tailored properties for various scientific applications.
Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde in the Preparation of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 7-chloroquinoline-4-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The quinoline scaffold is a key pharmacophore, and its derivatives are known to possess anticancer, antibacterial, antifungal, and antimalarial properties.[3][4] The formation of a Schiff base (azomethine or imine group, -C=N-) by condensing this compound with various primary amines often enhances or modulates these biological activities.[3][5]
General Synthesis of Schiff Bases
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[1][6] In the context of this compound, the reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. The reaction is often catalyzed by a small amount of acid and is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.[6][7]
Below is a general workflow for the synthesis of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of Schiff bases derived from quinoline aldehydes. While the specific starting material in the cited literature is often 2-chloroquinoline-3-carbaldehyde, the general procedure is applicable to this compound with minor adjustments.
Protocol 1: General Synthesis of Quinoline Schiff Bases
This protocol is adapted from the synthesis of 2-chloroquinoline-3-carbaldehyde Schiff bases with benzothiazole derivatives.[7]
Materials:
-
Substituted 2-chloro-quinoline-3-carbaldehyde (1 equivalent)
-
Substituted 6-amino-benzothiazole (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted 2-chloro-quinoline-3-carbaldehyde in ethanol in a round-bottom flask.
-
Add the substituted 6-amino-benzothiazole to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the reaction mixture at 80-90°C under reflux for 7-10 hours.[7]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.[7]
-
Filter the resulting precipitate and wash it thoroughly with cold water.[7]
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.[7]
Protocol 2: Synthesis of Metal Complexes of Quinoline Schiff Bases
This protocol describes the synthesis of metal complexes from a prepared quinoline Schiff base.[8]
Materials:
-
Quinoline Schiff base (2 equivalents)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, CdCl₂) (1 equivalent)
-
Ethanol
-
5% NaOH solution
Procedure:
-
Prepare a hot ethanolic solution of the quinoline Schiff base (0.0030 mol in 30 mL ethanol).
-
Prepare a hot ethanolic solution of the metal(II) chloride salt (0.0015 mol in 25 mL ethanol).
-
Add the metal salt solution to the Schiff base solution while stirring.
-
Add a few drops of 5% NaOH solution to maintain a basic pH of approximately 8.
-
Reflux the reaction mixture for 2 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture, filter the precipitate, wash with ethanol, and dry.
Data Presentation
The following tables summarize quantitative data for a series of synthesized quinoline Schiff bases and their metal complexes.
Table 1: Synthesis and Characterization of Quinoline-Benzothiazole Schiff Bases [7]
| Compound | Molecular Formula | Yield (%) | 1H-NMR (δ ppm, CDCl3) | 13C-NMR (δ ppm) |
| 5a | C17H10ClN3S | 88 | 7.07-8.58 (m, aromatic H), 8.14 (s, 1H, CH=N) | 122.31, 123.12, 125.13, 125.34, 126.14, 127.12, 127.35, 128.11, 128.90, 129.89, 132.01, 139.30, 149.89, 150.91, 153.22, 161.20, 175.67 |
| 5b | C18H12ClN3S | 93 | 2.34 (s, 3H, CH3), 7.45-8.42 (m, aromatic H), 8.10-8.16 (s, 1H, CH=N) | 22.31, 121.79, 122.78, 123.82, 124.81, 125.89, 126.69, 127.09, 127.38, 127.59, 133.58, 137.88, 138.87, 149.09, 149.19, 151.87, 160.01, 173.09 |
| 5c | C18H11Cl2N3OS | 96 | 3.32 (s, 3H, OCH3), 7.32-9.21 (m, aromatic H), 9.08 (s, 1H, CH=N) | 56.29, 106.59, 122.09, 122.69, 122.79, 124.89, 125.71, 129.29, 129.92, 130.21, 136.02, 136.81, 146.12, 149.51, 150.91, 158.02, 159.52, 172.09 |
| 5f | C18H11ClFN3S | 97 | 2.69 (s, 3H, CH3), 7.63-9.20 (m, aromatic H), 8.81 (s, 1H, CH=N) | 22.91, 107.11, 114.91, 123.32, 123.82, 128.09, 128.18, 128.28, 134.21, 137.92, 138.02, 138.93, 144.94, 152.29, 152.49, 159.01, 161.51, 174.92 |
| 5i | C17H9Cl2N3S | 89 | 7.09-8.58 (m, aromatic H), 8.32 (s, 1H, CH=N) | 123.09, 123.59, 124.81, 126.52, 127.73, 128.58, 129.62, 130.18, 130.69, 132.48, 137.49, 138.91, 147.64, 151.61, 153.82, 161.89, 176.19 |
Table 2: Anticancer Activity of Quinoline-Benzothiazole Schiff Bases (IC50 in µM) [7]
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5c | 12.73 | - |
| 5f | 13.78 | - |
| 5i | 10.65 | 10.89 |
Table 3: Characterization Data of a Quinoline Schiff Base and its Metal Complexes [8]
| Compound | Molecular Formula | Molecular Weight | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Mass Spec (m/z) |
| Schiff Base | C17H15N3O3S | 341.38 | - | 342.17 |
| Cu(II) Complex | [Cu(C17H14N3O3S)2] | 744.41 | 35 | 742.99 |
| Ni(II) Complex | [Ni(C17H14N3O3S)2] | 739.56 | 42 | 740.02 |
| Co(II) Complex | [Co(C17H14N3O3S)2] | 739.79 | 51 | 740.10 |
| Cd(II) Complex | [Cd(C17H14N3O3S)2] | 793.27 | 48 | 794.00 |
Biological Applications and Signaling Pathways
Schiff bases derived from the quinoline scaffold exhibit a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Many quinoline Schiff bases have demonstrated potent anticancer activity against various cell lines.[4][7] The proposed mechanisms of action often involve the inhibition of key cellular processes. For instance, some compounds have been shown to act as Eg5 inhibitory agents, which are crucial for mitotic spindle formation, thereby leading to cell cycle arrest and apoptosis.[9][10]
The diagram below illustrates a simplified logical relationship for the anticancer activity of certain quinoline Schiff bases.
Caption: Logical pathway for Eg5 inhibition by quinoline Schiff bases.
Antimicrobial Activity
Schiff bases derived from chloroquinoline derivatives have also been screened for their antimicrobial properties against various bacterial and fungal strains.[11] The imine group is crucial for their biological activity.[2] Metal complexation can further enhance the antimicrobial potency of these Schiff bases.[5][12] For instance, Schiff bases prepared from 2-chloroquinoline-3-carbaldehyde derivatives showed inhibitory activity against E. coli with MIC values in the range of 25 to 50 μg/mL.[11]
Conclusion
This compound is a versatile building block for the synthesis of novel Schiff bases with significant therapeutic potential. The straightforward synthesis and the ability to readily form metal complexes make these compounds attractive targets for further investigation in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 7-Chloroquinoline-4-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for exploring the catalytic applications of derivatives of 7-chloroquinoline-4-carbaldehyde. The core strategy involves the synthesis of Schiff base and hydrazone derivatives from this compound, followed by their use as ligands for metal-complex catalysis. This approach is grounded in the established catalytic activity of Schiff base and hydrazone metal complexes in a variety of organic transformations.
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensively studied for their biological activities, the catalytic potential of derivatives of this compound remains a largely unexplored area. The aldehyde functional group at the 4-position provides a versatile handle for the synthesis of various derivatives, including Schiff bases and hydrazones. These derivatives are excellent ligands for coordinating with transition metals, creating complexes that can act as potent catalysts for a range of organic reactions. This document outlines the synthesis of these potential catalysts and provides detailed protocols for evaluating their catalytic efficacy in key transformations.
Synthesis of Catalytically Active Derivatives
The primary approach to harnessing the catalytic potential of this compound is through its conversion into Schiff base and hydrazone ligands, which can then be complexed with various transition metals.
General Workflow for Catalyst Development
The development and application of these catalysts follow a logical progression from ligand synthesis to catalytic reaction screening.
Application Notes and Protocols for the Development of Anticancer Agents from 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the 4-position of this heterocyclic system provides a versatile synthetic handle for the development of novel derivatives with potent anticancer activity. This aldehyde functionality allows for the facile construction of various chemical entities, such as Schiff bases, hydrazones, and chalcones, which have shown promise in cancer therapy.[3][4][5] These derivatives often exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][6][7]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from 7-chloroquinoline-4-carbaldehyde.
Data Presentation: Anticancer Activity of 7-Chloroquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 7-chloroquinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Benzimidazole Hybrids | Compound 5d | CCRF-CEM (Leukemia) | 0.4 | [1] |
| Compound 8d | CCRF-CEM (Leukemia) | <1 | [1] | |
| Compound 12d | CCRF-CEM (Leukemia) | <1 | [1] | |
| Compound 5d | HuT78 (T-cell Lymphoma) | 0.6 | [1] | |
| Compound 12d | HuT78 (T-cell Lymphoma) | 0.8 | [1] | |
| Compound 5d | MCF-7 (Breast) | 4 | [1] | |
| Compound 8d | CaCo-2 (Colorectal) | 8 | [1] | |
| Quinoline-Triazole Carboxamides | QTCA-1 | 5637 (Bladder) | Not specified, dose-dependent | [6] |
| QTCA-4 | 5637 (Bladder) | Not specified, dose-dependent | [6] | |
| Quinoline-Thiazole Acetohydrazides | Compound 6 | MCF-7 (Breast) | 15.41 | [4] |
| Compound 12 | MCF-7 (Breast) | 12.99 | [4] | |
| Morita-Baylis-Hillman Adducts | Compound 14 | HL-60 (Leukemia) | 4.60 | [2] |
| Compound 14 | MCF-7 (Breast) | Not specified, active | [2] | |
| Compound 14 | HCT-116 (Colorectal) | Not specified, active | [2] | |
| Compound 14 | NCI-H292 (Lung) | Not specified, active | [2] | |
| 7-Chloroquinoline Hydrazones | Hydrazone 16 | SR (Leukemia) | 0.120 | [3] |
| Hydrazone 23 | Various | Submicromolar | [3] | |
| 4-Thioalkylquinoline Derivatives | Sulfonyl N-oxide derivatives (73-74, 79-82) | HCT116 (Colorectal) | 1.99–4.9 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base/Hydrazone Derivatives
This protocol describes a general method for the synthesis of Schiff bases or hydrazones from this compound.
Materials:
-
This compound
-
Appropriate primary amine or hydrazine derivative
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol or methanol.
-
To this solution, add 1 to 1.1 equivalents of the desired primary amine or hydrazine derivative.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Evaluation of In Vitro Anticancer Activity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 7-chloroquinoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations in the complete culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with 7-chloroquinoline derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells
-
Synthesized 7-chloroquinoline derivatives
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
After fixation, wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic scheme for anticancer agents.
Caption: Workflow for anticancer drug evaluation.
Caption: Apoptosis induction by 7-chloroquinoline derivatives.
Caption: Cell cycle arrest mechanism.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 7-Chloroquinoline-4-carbaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Chloroquinoline-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin-Layer Chromatography (TLC). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A common starting ratio is 9:1 hexane/ethyl acetate.[1] |
| Overloading the column. | Use an appropriate amount of crude product relative to the silica gel (typically a 1:50 to 1:100 ratio of compound to silica). | |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization after column chromatography may be necessary. | |
| Difficulty in Achieving Crystallization | Incorrect solvent or solvent combination. | Test the solubility of the compound in various solvents to find a suitable system where it is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol-ether mixtures have been used for similar quinoline compounds.[2] |
| Presence of oily impurities. | Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired compound is insoluble (e.g., hexanes) before attempting recrystallization. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Product Appears as an Oil Instead of a Solid | Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Presence of low-melting point impurities. | Purify the oil using column chromatography to remove impurities.[3] | |
| Yellow or Discolored Product | Presence of colored impurities from the synthesis. | Column chromatography is effective in removing colored impurities.[1][4] If the color persists, treatment with activated charcoal during recrystallization may be an option, but use with caution as it can adsorb the product. |
| Degradation of the compound. | Store this compound in a cool, dark, and dry place. Avoid prolonged exposure to light and air. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported method for the purification of this compound is column chromatography using silica gel.[1][3][4]
Q2: What solvent systems are recommended for column chromatography?
A2: A mixture of hexane and ethyl acetate is commonly used. Successful separations have been reported with ratios such as 9:1 (hexane:ethyl acetate) and 5:1 (hexane:ethyl acetate).[1][4] The optimal ratio may vary depending on the specific impurities present.
Q3: How can I monitor the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[3] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended, with a purity threshold of >95% often being the target.[3] Melting point analysis can also serve as an indicator of purity.[3]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white solid.[1]
Q5: Are there any recommended recrystallization solvents for this compound?
A5: While specific recrystallization data for this compound is not abundant in the provided literature, ethanol or a mixture of ethanol and ether has been successfully used for the recrystallization of similar quinoline derivatives.[2] It is advisable to test the solubility in a range of solvents to determine the best conditions.
Q6: What are the potential impurities I should be aware of?
A6: Potential impurities can include unreacted starting materials, by-products from side reactions (such as dehalogenation products), and intermediates from the synthesis. The exact nature of the impurities will depend on the synthetic route used.[5]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]
Visualizations
Purification Workflow
Caption: A workflow diagram for selecting a suitable purification technique.
Troubleshooting Logic
Caption: A logic diagram for troubleshooting common purification problems.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. 7-Chloroisoquinoline-3-carbaldehyde | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Synthesis of 7-Chloroquinoline-4-carbaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 7-Chloroquinoline-4-carbaldehyde, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. Moisture can significantly reduce the effectiveness of the Vilsmeier reagent.
-
Reaction Temperature: The reaction temperature is critical and dependent on the reactivity of your substrate.[1] For electron-rich aromatic compounds, the temperature can range from below 0°C to 80°C.[1] You may need to optimize the temperature for your specific setup.
-
Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the starting material is crucial. An excess of the Vilsmeier reagent is often used. For instance, in the synthesis of 2-chloroquinoline-3-carbaldehydes, ratios of 4.5 equivalents of PCl₅ and 3 equivalents of DMF to 1 equivalent of acetanilide have been used.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.[1][2] Ensure that the reaction mixture is poured into ice-water and stirred adequately to facilitate the complete conversion to the aldehyde.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired products.
-
Diformylation: In some cases, diformylation can occur, especially with highly activated aromatic rings. Careful control of the stoichiometry of the Vilsmeier reagent and reaction time can help minimize this.
-
Polymerization/Degradation: The starting material or product may be unstable under the reaction conditions, leading to the formation of tar-like substances. Lowering the reaction temperature might be beneficial.
-
Incomplete Reaction: Unreacted starting material will contaminate the product. As mentioned, monitor the reaction by TLC to ensure it goes to completion.
Q3: The purification of the final product is proving difficult. What are the recommended purification methods?
A3: Purification of this compound typically involves the following:
-
Filtration and Washing: After quenching the reaction with ice-water, the crude product often precipitates. It can be collected by suction filtration and washed with cold water.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, can be an effective method for purification.[3]
-
Column Chromatography: For highly impure samples, silica gel column chromatography is recommended. A common eluent system is a mixture of n-hexane and ethyl acetate.[4]
Q4: Can I use other reagents besides POCl₃ for the Vilsmeier-Haack reaction?
A4: Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) can be used to generate the Vilsmeier reagent from DMF.[1][5][6] The choice of reagent can influence the reactivity and may require optimization of the reaction conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to quinoline carbaldehydes to aid in the selection of an appropriate method.
Table 1: Synthesis of this compound via Magnesiation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-chloro-4-iodoquinoline | TMPMgCl·LiCl, DMF | THF | Room Temp | Overnight | 77 | [3] |
Table 2: Vilsmeier-Haack Synthesis of Substituted Chloroquinoline Carbaldehydes
| Starting Material | Vilsmeier Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃ / DMF | - | - | - | 72 | [6] |
| Substituted Acetanilides | PCl₅ / DMF | - | 100 | 4 | Good yields for activated substrates | [6] |
| 2,7-dichloroquinoline-3-carbaldehyde | POCl₃ / NaN₃ | - | Water bath | 6 | 64 (for nitrile) | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Magnesiation of 7-chloro-4-iodoquinoline[4]
-
Preparation of the Organomagnesium Reagent: To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous THF, add TMPMgCl·LiCl. Stir the mixture at room temperature.
-
Reaction with DMF: After the formation of the organomagnesium reagent, add an excess of dimethylformamide (DMF, 3 equiv., 3.29 mmol).
-
Stirring: Stir the reaction mixture overnight at room temperature.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an EtOAc/hexanes (1:9) eluent to afford this compound as a white solid.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Acetanilides to produce 2-Chloroquinoline-3-carbaldehydes[7]
Note: This is a general procedure for a related compound class and may require adaptation for this compound.
-
Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0°C. Slowly add phosphorus pentachloride (PCl₅, 4.5 equiv.) while maintaining the temperature.
-
Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding acetanilide (1 equiv.) in portions.
-
Heating: Heat the reaction mixture to 100°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the resulting mixture to 0°C and slowly pour it into ice water with vigorous stirring for 10 minutes.
-
Isolation: Collect the precipitated solid by suction filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloroquinoline-3-carbaldehyde.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: General workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 7-Chloroquinoline-4-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloroquinoline-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound, offering potential causes and solutions.
Low Yield During Vilsmeier-Haack Synthesis of this compound
Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction using 7-chloroquinoline, POCl₃, and DMF, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Vilsmeier-Haack formylation of 7-chloroquinoline can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The Vilsmeier-Haack reaction is sensitive to reaction time and temperature. Insufficient heating or a short reaction time may lead to a significant amount of unreacted 7-chloroquinoline remaining in the reaction mixture.
-
Solution: Ensure the reaction is heated appropriately, typically between 80-90°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 7-chloroquinoline substrate is critical. An insufficient amount of the formylating agent will result in an incomplete reaction.
-
Solution: While the optimal ratio can vary, a common starting point is to use a significant excess of the Vilsmeier reagent. It is advisable to perform small-scale optimizations to determine the ideal stoichiometry for your specific setup.
-
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents or glassware will consume the reagent and reduce the yield of the desired product.
-
Solution: Use freshly distilled and dry solvents (especially DMF). Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The formation of undesired side products can consume the starting material and lower the yield of the target aldehyde.
-
Solution: Careful control of reaction temperature can minimize the formation of some side products. Post-reaction workup and purification, such as column chromatography, are crucial to isolate the desired product from any byproducts.
-
Unexpected Side Products in Reactions of this compound
Question: I am using this compound in a subsequent reaction and observing unexpected spots on my TLC plate. What are the likely side products?
Answer:
The aldehyde functional group of this compound is reactive and can participate in several side reactions depending on the reaction conditions. Here are some common possibilities:
-
Cannizzaro Reaction Products: Since this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction results in the formation of 7-chloro-4-(hydroxymethyl)quinoline and 7-chloroquinoline-4-carboxylic acid.[1][2]
-
Troubleshooting: If your reaction is base-mediated, consider using a weaker, non-hydroxide base or minimizing the reaction time and temperature to suppress this side reaction.
-
-
Oxidation to Carboxylic Acid: The aldehyde group is easily oxidized to a carboxylic acid, forming 7-chloroquinoline-4-carboxylic acid. This can occur if the reaction is exposed to air for extended periods, especially in the presence of certain catalysts or impurities.
-
Troubleshooting: Perform reactions under an inert atmosphere. Ensure the purity of your starting aldehyde; if it has been stored for a long time, it may already contain some of the corresponding carboxylic acid.
-
-
Over-reaction with Nucleophiles: In reactions with nucleophiles, such as primary amines to form imines, it is possible for the product to undergo further reactions if the conditions are not carefully controlled.
-
Troubleshooting: Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC to stop it once the desired product is formed.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of this compound.
Q1: What are the most common impurities found after synthesizing this compound via the Vilsmeier-Haack reaction?
A1: The most common impurity is typically unreacted 7-chloroquinoline. Depending on the reaction conditions and the reactivity of the substrate, minor amounts of di-formylated products could also potentially form, although this is less common for quinolines compared to more activated systems. Incomplete hydrolysis of the Vilsmeier intermediate can also lead to impurities.
Q2: How can I effectively purify this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted based on the separation observed on TLC. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?
A3: Low yields in Wittig reactions can be due to several factors. The reactivity of the phosphorus ylide is crucial; stabilized ylides are generally less reactive than non-stabilized ones.[3][4] The choice of base for generating the ylide is also important, as some bases can lead to side reactions.[3] Additionally, steric hindrance around the aldehyde or the ylide can impede the reaction. Ensure anhydrous conditions, as ylides are sensitive to moisture.
Q4: In a Knoevenagel condensation with this compound and an active methylene compound, I am observing a complex mixture of products. What is happening?
A4: Knoevenagel condensations are generally efficient, but side reactions can occur.[5] If a strong base is used, it might promote self-condensation of the active methylene compound or other undesired reactions. The reaction can also be reversible, and prolonged reaction times or high temperatures might lead to decomposition or side product formation. The use of a mild base catalyst, like piperidine or ammonium acetate, is often recommended.[6]
Section 3: Data Presentation
The following tables summarize quantitative data on the yields of reactions involving 7-chloroquinoline derivatives. Note that specific yields for side products are often not reported in the literature, but the overall product yield provides an indication of the reaction's efficiency.
Table 1: Synthesis and Reactions of 7-Chloroquinoline Derivatives
| Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Decarboxylation | 7-Chloro-4-hydroxyquinoline-2-carboxylic acid | 7-Chloroquinolin-4-ol | Paraffin oil, 230°C | 98.5 | [7] |
| Nucleophilic Substitution | 4,7-Dichloroquinoline and a diol | 7-Chloroquinoline 4-substituted alcohol | t-butOK/t-butOH, 80°C, 18h | 94-97 | [1] |
| Esterification | 7-Chloroquinoline alcohol derivative | 7-Chloroquinoline acrylate | Potassium acrylate, DMF, reflux, 15h | 95-99 | [1] |
| Condensation | 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane and aromatic aldehyde | 7-Chloro-4-[4-methylidine-(aryl)]-hydrazocarbonyl quinolinoxymethane | Ethanol, reflux, 1h | - | [8] |
Section 4: Experimental Protocols
A detailed experimental protocol for a common reaction involving a 7-chloroquinoline derivative is provided below.
Protocol 1: Synthesis of 7-Chloroquinoline 4-Substituted Ethers
This protocol is adapted from a procedure for the nucleophilic aromatic substitution of 4,7-dichloroquinoline with diols.[1]
Materials:
-
4,7-Dichloroquinoline
-
Appropriate diol (12 equivalents)
-
Potassium t-butoxide (1.5 equivalents)
-
t-Butanol
Procedure:
-
To a round-bottom flask, add 4,7-dichloroquinoline (1 equivalent) and the corresponding diol (12 equivalents) at room temperature.
-
Add potassium t-butoxide (1.5 equivalents) and t-butanol.
-
Attach a reflux condenser to the flask.
-
Stir the mixture at 80°C in an oil bath for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Section 5: Visualizations
The following diagrams illustrate key concepts and workflows related to this compound reactions.
Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack synthesis.
Caption: Identifying potential side products based on reaction conditions.
References
- 1. scielo.br [scielo.br]
- 2. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: 7-Chloroquinoline-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Chloroquinoline-4-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers of analogous compounds, such as 4-Chloroquinoline-7-carbaldehyde, recommend storage in a dry, sealed place. To minimize degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as related quinoline compounds are noted to be air-sensitive.[2]
Q2: Is this compound sensitive to light or moisture?
Q3: What is the expected appearance of this compound, and what might a change in appearance indicate?
This compound is described as a white solid.[4] A change in color, such as yellowing or browning, may indicate degradation or the presence of impurities. Aromatic aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[3] If a color change is observed, it is recommended to verify the purity of the material before use.
Q4: How should I handle this compound in the laboratory?
Based on the hazard statements for this compound and its analogs, appropriate personal protective equipment (PPE) should be worn, including gloves, safety goggles, and a lab coat.[1][5][6] Handling should be performed in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or poor yields in reactions | Degradation of the starting material. | Verify the purity of the this compound by an appropriate analytical method (e.g., NMR, LC-MS). If degraded, use a fresh batch or purify the existing material. Ensure the compound has been stored under the recommended conditions. |
| Appearance of an unexpected peak in analytical data (e.g., NMR, LC-MS) | Oxidation of the aldehyde to the corresponding carboxylic acid (7-chloroquinoline-4-carboxylic acid). | This is a common degradation pathway for aromatic aldehydes, accelerated by air, heat, and light.[3] Consider repurifying the material if the impurity level is significant. For future prevention, store the compound under an inert atmosphere and protect it from light. |
| Polymerization. | Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.[3] Ensure reaction conditions are well-controlled and glassware is clean. | |
| The compound has changed color (e.g., from white to yellow/brown) | Degradation due to improper storage (exposure to air, light, or heat). | A color change is a visual indicator of potential degradation. It is strongly advised to assess the purity of the compound before proceeding with any experiments. |
| Difficulty dissolving the compound in a specific solvent | The compound may have degraded to a less soluble impurity. | Check the solubility of the compound in a small test volume. If solubility is an issue, this could be another indication of impurity. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale/Remarks |
| Temperature | Store in a cool place. | Elevated temperatures can accelerate the degradation of aromatic aldehydes.[3] |
| Light | Store in an opaque or amber container. | UV light can promote photodegradation and oxidation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | Related quinoline compounds are known to be air-sensitive.[2] This prevents oxidation of the aldehyde group. |
| Moisture | Keep container tightly closed in a dry environment. | Moisture can promote hydrolysis and other degradation pathways.[3] |
| Container | Use a tightly sealed, appropriate chemical container. | Prevents exposure to air and moisture.[1] |
Experimental Protocols
Protocol for Assessing Purity via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard protocol. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks and compare the spectrum to a reference spectrum if available. The characteristic aldehyde proton peak is expected to be a singlet at a downfield chemical shift (typically around 10 ppm). The presence of new peaks, particularly in the carboxylic acid region (around 12-13 ppm), may indicate oxidation.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. chemical-label.com [chemical-label.com]
- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for 7-Chloroquinoline-4-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Chloroquinoline-4-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Vilsmeier-Haack Reaction of N-(3-chlorophenyl)acetamide
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this case, N-(3-chlorophenyl)acetamide is cyclized and formylated to produce this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried. |
| Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| The starting acetanilide has electron-withdrawing groups, which can result in a poor yield.[1] | This method is more effective with electron-donating groups on the acetanilide.[1] Consider an alternative synthetic route if your substrate is highly deactivated. | |
| Sub-optimal ratio of reagents. | The yield can be optimized by adjusting the molar proportion of POCl₃. A study on a similar system showed the maximum yield was obtained with 12 moles of POCl₃ per mole of acetanilide.[1] | |
| Formation of Multiple Products/Impurities | Side reactions due to high temperatures. | Carefully control the reaction temperature. The Vilsmeier-Haack reaction can be exothermic.[2] |
| Impure starting materials. | Ensure the purity of N-(3-chlorophenyl)acetamide before starting the reaction. | |
| Incomplete hydrolysis of the iminium salt intermediate. | Ensure thorough quenching with ice-cold water and subsequent basification to completely hydrolyze the intermediate. | |
| Reaction Stalls | Insufficient activation of the aromatic ring. | The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring for efficient reaction.[3] |
| Low reaction temperature. | Gradually increase the temperature to the optimal range (typically 80-90°C for this type of reaction) while monitoring for side product formation.[1][4] |
Method 2: Formylation of 7-Chloro-4-iodoquinoline
This method involves the reaction of 7-chloro-4-iodoquinoline with a formylating agent, typically N,N-dimethylformamide (DMF).
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | A study reported an improved yield of 77% with overnight stirring and an excess of DMF (3 equivalents).[5] |
| Impure starting material. | Ensure the 7-chloro-4-iodoquinoline is pure. | |
| Formation of Side Products | Reaction with residual starting materials or intermediates. | Purify the starting 7-chloro-4-iodoquinoline to remove any impurities. |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | Use a non-polar solvent like hexanes for purification by column chromatography, with a small amount of a more polar solvent like ethyl acetate as the eluent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack reaction to synthesize this compound?
A1: The optimal temperature can vary depending on the specific substrate and reaction scale. However, for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a temperature range of 80-90°C has been reported to give good yields.[1][4] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction.
Q2: How can I purify the final product, this compound?
A2: For the product obtained from the Vilsmeier-Haack reaction, recrystallization from a suitable solvent like ethyl acetate or acetonitrile is a common method.[1] For the product from the 7-chloro-4-iodoquinoline route, chromatographic purification using a mixture of ethyl acetate and hexanes (e.g., 1:9 ratio) has been shown to be effective.[5]
Q3: My Vilsmeier-Haack reaction is not working. What are the most critical parameters to check?
A3: The most critical parameters for a successful Vilsmeier-Haack reaction are the exclusion of moisture and the purity of your reagents. The Vilsmeier reagent is highly sensitive to water. Ensure you are using anhydrous DMF and freshly distilled POCl₃. Also, verify the purity of your starting N-(3-chlorophenyl)acetamide.
Q4: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?
A4: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[6] The choice of reagent can influence the reaction conditions and yield.
Q5: Can I use a different starting material for the Vilsmeier-Haack reaction?
A5: The Vilsmeier-Haack cyclization works well for N-arylacetamides with electron-donating groups at the meta-position, as this facilitates the regioselective formation of the quinoline ring system.[1] Using acetanilides with strong electron-withdrawing groups may lead to poor or no yield.[1]
Data Presentation
Table 1: Effect of POCl₃ Molar Ratio on the Yield of a 2-Chloro-3-formylquinoline Derivative
| Molar Ratio of POCl₃ to Acetanilide | Yield (%) |
| 3 | Lower |
| ... | ... |
| 12 | Maximum |
| 15 | Lower |
| (Data adapted from a study on a similar system)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure based on the synthesis of similar 2-chloro-3-formylquinolines.[1][4]
Materials:
-
N-(3-chlorophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Water
-
Ethyl acetate or acetonitrile for recrystallization
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous DMF.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring.
-
After the addition is complete, add N-(3-chlorophenyl)acetamide portion-wise to the reaction mixture.
-
After the addition of the acetanilide, slowly raise the temperature to 90°C and heat for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
The solid product will precipitate out. Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product and purify by recrystallization from ethyl acetate or acetonitrile.
Protocol 2: Synthesis of this compound from 7-Chloro-4-iodoquinoline
This protocol is based on a reported synthesis with a 77% yield.[5]
Materials:
-
7-Chloro-4-iodoquinoline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-chloro-4-iodoquinoline (1.0 equivalent) in a suitable solvent.
-
Add an excess of DMF (3.0 equivalents).
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:9) as the eluent to obtain this compound as a white solid.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Workflow for synthesis from 7-chloro-4-iodoquinoline.
References
Technical Support Center: Scale-Up Synthesis of 7-Chloroquinoline-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 7-Chloroquinoline-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the Vilsmeier-Haack formylation of 7-chloroquinoline to produce this compound.
Issue 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Vilsmeier Reagent Formation: Insufficient reaction time or inadequate temperature control during the formation of the Vilsmeier reagent from DMF and POCl₃.[1][2][3][4] | - Ensure slow, dropwise addition of POCl₃ to DMF at 0-5°C. - Stir the mixture for at least 30-60 minutes at low temperature to ensure complete formation of the reagent. | A clear, pale-yellow Vilsmeier reagent solution should be formed. |
| Suboptimal Reaction Temperature: The reaction temperature for the formylation of 7-chloroquinoline is too low or too high.[1] | - Monitor the reaction temperature closely. The optimal range is typically between 60-80°C. - Perform small-scale experiments to determine the optimal temperature for your specific setup. | Improved conversion of the starting material and higher yield of the desired product. |
| Poor Quality of Reagents: Impurities in DMF, POCl₃, or 7-chloroquinoline can interfere with the reaction. | - Use freshly distilled or high-purity reagents. - Ensure reagents are anhydrous, as moisture can quench the Vilsmeier reagent. | Consistent reaction performance and reduced side product formation. |
| Inefficient Quenching: Improper quenching of the reaction can lead to product degradation. | - Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. - Maintain the temperature below 20°C during quenching. | Minimizes decomposition of the aldehyde product. |
Issue 2: Formation of Impurities and Byproducts
| Potential Impurity/Byproduct | Identification Method | Mitigation Strategy |
| Unreacted 7-Chloroquinoline | TLC, HPLC, GC-MS | - Increase the molar ratio of the Vilsmeier reagent to 7-chloroquinoline. - Extend the reaction time at the optimal temperature. |
| Di-formylated Products | HPLC, LC-MS | - Use a controlled stoichiometry of the Vilsmeier reagent. - Avoid excessive reaction temperatures and times. |
| Polymeric Materials | Visual inspection (tar-like residue), NMR | - Maintain strict temperature control throughout the reaction. - Ensure efficient stirring to prevent localized overheating. - Use a suitable solvent to maintain homogeneity. |
| Hydrolysis of Chloro Group | HPLC, LC-MS | - Ensure anhydrous conditions during the reaction. - Minimize exposure to water during workup until the hydrolysis of the iminium intermediate is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, 7-chloroquinoline, using a Vilsmeier reagent.[1][2][3][4] The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3][4]
Q2: What are the critical parameters to control during the scale-up of the Vilsmeier-Haack reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: Both during the formation of the Vilsmeier reagent and the subsequent formylation reaction. Exothermic events can lead to side reactions and impurities.
-
Rate of Addition: Slow and controlled addition of reagents, particularly POCl₃ to DMF, is crucial to manage the exotherm.
-
Stirring Efficiency: Adequate agitation is necessary to ensure homogeneity, efficient heat transfer, and to prevent localized concentration gradients.
-
Moisture Control: The reaction is sensitive to moisture, which can decompose the Vilsmeier reagent. Anhydrous conditions are essential.
Q3: How can I purify this compound at a larger scale?
A3: On a larger scale, purification is typically achieved through recrystallization. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5] Column chromatography, while effective at the lab scale, may be less practical for large quantities but can be adapted using techniques like flash chromatography with appropriate stationary and mobile phases.
Q4: Are there any specific safety precautions I should take during the scale-up?
A4: Yes, several safety precautions are critical:
-
The reaction should be conducted in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Careful control of the exothermic reaction is necessary to prevent runaway reactions. An ice bath should be readily available for cooling.
-
The quenching step is also exothermic and should be performed cautiously.
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. The resulting pale-yellow solution is the Vilsmeier reagent.
Protocol 2: Synthesis of this compound
-
In a separate reaction vessel, dissolve 7-chloroquinoline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add the prepared Vilsmeier reagent to the solution of 7-chloroquinoline while maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
Technical Support Center: Synthesis of 7-Chloroquinoline-4-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and experimental protocols for the synthesis of 7-chloroquinoline-4-carbaldehyde, focusing on byproduct analysis and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction mixture turned very dark, and the yield was low. What is the likely cause?
A: A dark reaction mixture often indicates decomposition or polymerization of the starting material or product. This is typically caused by the reaction temperature being too high. The Vilsmeier-Haack reaction can be exothermic, and careful temperature control, especially during the addition of phosphorus oxychloride (POCl₃), is crucial.[1] Maintaining a temperature of 0-5°C during reagent formation and controlling it below 60-70°C during the reaction is recommended to minimize degradation.[1]
Q2: After pouring the reaction mixture onto crushed ice, no precipitate formed. What went wrong?
A: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which is water-soluble.[2] Hydrolysis to the aldehyde occurs in the aqueous mixture. The product, this compound, is a basic compound and can remain in solution as a protonated salt in the acidic conditions created by the workup. To induce precipitation, the mixture must be carefully neutralized with a base, such as a sodium carbonate or sodium hydroxide solution, until it is neutral or slightly basic.
Q3: My final product shows multiple spots on the TLC plate. What are the potential impurities?
A: Common impurities include unreacted starting material (e.g., 7-chloroquinoline or N-arylacetamides), incompletely hydrolyzed iminium salt intermediate, and over-formylated byproducts (dicarbaldehydes).[3][4] If starting from N-arylacetamides, positional isomers of the final quinoline product can also form.
Q4: How can I effectively purify the crude this compound?
A: The most common and effective method for purification is silica gel column chromatography. A solvent system of n-hexane and ethyl acetate is frequently used to separate the desired product from byproducts and unreacted starting materials.[5] Crystallization from a suitable solvent like ethanol can also be an effective final purification step.
Q5: Are there significant safety hazards associated with the Vilsmeier-Haack reaction?
A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. The Vilsmeier reagent itself can be thermally unstable, posing a risk of a runaway reaction, particularly on a larger scale. Careful temperature control is essential for safety.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (checked by TLC/NMR) | 1. Inactive Vilsmeier Reagent: POCl₃ or DMF may be old or contain impurities (e.g., water). 2. Insufficient Activation: The starting aromatic ring is not electron-rich enough for formylation under the conditions used.[2] 3. Incorrect Stoichiometry: Molar ratios of substrate:DMF:POCl₃ are critical. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0°C immediately before use.[6] 2. Confirm the suitability of your starting material. The Vilsmeier-Haack reaction works best on electron-rich arenes. 3. Re-evaluate and optimize the molar ratios of your reagents. |
| Formation of a Sticky Oil or Tar Instead of a Solid | 1. Presence of Impurities: Oily byproducts or residual solvent can prevent crystallization. 2. Incomplete Hydrolysis: The intermediate iminium salt may not have fully converted to the aldehyde. | 1. Attempt to purify the crude product using silica gel column chromatography.[5] 2. During workup, ensure the aqueous mixture is stirred for a sufficient time to allow for complete hydrolysis before neutralization and extraction. |
| Product is Difficult to Extract from Aqueous Layer | Incorrect pH: The product is protonated and remains dissolved as a salt in the acidic aqueous layer. | Carefully add a base (e.g., Na₂CO₃, NaOH solution) to the aqueous layer until it reaches a pH of 7-8. The product should precipitate or become extractable into an organic solvent like ethyl acetate or dichloromethane. |
| Unexpected Byproduct Peaks in NMR/MS | 1. Over-formylation: Reaction conditions (high temperature, long reaction time) may have been too harsh, leading to diformylation.[4] 2. Side Reaction: The Vilsmeier reagent can react with other functional groups on the starting material. | 1. Reduce reaction temperature and time. Monitor the reaction closely with TLC to stop it once the starting material is consumed. 2. Ensure your starting material does not have other highly reactive sites. If unavoidable, consider using protecting groups. |
Byproduct Analysis
Understanding potential byproducts is key to optimizing the reaction and purification.
| Byproduct / Impurity | Plausible Origin | Analytical Identification Notes |
| Unreacted Starting Material (e.g., 7-Chloroquinoline) | Incomplete reaction due to insufficient time, low temperature, or deactivated reagent. | Easily identified by comparing TLC, NMR, or GC-MS data with the authentic starting material. |
| 7-Chloroquinoline-dicarbaldehyde | Over-reaction (diformylation) under harsh conditions.[4] | Mass will be higher by 28 Da (CHO group). ¹H NMR will show two distinct aldehyde protons and a more complex aromatic region. |
| Hydrolyzed POCl₃ Products | Aqueous workup of excess Vilsmeier reagent. | These are inorganic phosphate salts and are typically removed during the aqueous workup and extraction. |
| Intermediate Iminium Salt | Incomplete hydrolysis during workup. | Highly polar and water-soluble. Will show a characteristic iminium C=N stretch in IR and distinct signals in the NMR spectrum if isolated. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common laboratory practices for the Vilsmeier-Haack formylation of quinoline derivatives.[1][3]
Materials:
-
7-Chloroquinoline (or a suitable precursor like N-(3-chlorophenyl)acetamide)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 - 2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[6] Stir the resulting pale-yellow solution (the Vilsmeier reagent) for an additional 30 minutes at 0°C.
-
Formylation Reaction: Dissolve the 7-chloroquinoline starting material (1 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.
-
Workup and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Stir the resulting solution for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.[7]
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or 10% NaOH until the pH is ~7-8. A precipitate of the crude product should form.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in n-hexane (e.g., starting from 1:9 v/v) to afford pure this compound.[5]
Protocol 2: Analytical Characterization
-
TLC Analysis: Use silica gel plates with a hexane:ethyl acetate (e.g., 7:3) mobile phase. Visualize spots under UV light (254 nm).
-
NMR Spectroscopy: Dissolve the purified product in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum should show a characteristic aldehyde proton singlet between δ 9.5-10.5 ppm and distinct aromatic proton signals.
-
Mass Spectrometry: Confirm the molecular weight (191.61 g/mol ) and fragmentation pattern.
Visualizations
References
- 1. DSpace [openscholar.dut.ac.za]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. ijpcbs.com [ijpcbs.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Chiral Separation of 7-Chloroquinoline-4-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 7-Chloroquinoline-4-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the direct chiral separation of this compound derivatives?
A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives. For a related compound, 7-chloroquinoline-4-carbinol, successful separation was achieved on a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with 100% methanol as the mobile phase.[1] Screening several different polysaccharide-based columns is a common and effective initial strategy.[2][3]
Q2: I am not achieving any separation (co-elution). What are my next steps?
If you observe no separation, consider the following:
-
Screen Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific.[4] Try columns with different selectors, such as those based on cellulose instead of amylose, or with different derivatization (e.g., 3,5-dichlorophenylcarbamate).
-
Change the Chromatography Mode: If you are using normal-phase (NP) HPLC, switch to reversed-phase (RP) or polar organic mode. Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides different selectivity.[5]
-
Consider an Indirect Method: If direct methods fail, you can derivatize your carbaldehyde derivative with a chiral derivatizing reagent to form diastereomers. These can then be separated on a standard achiral column (like a C18).[6][7][8]
Q3: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for my separation?
Both techniques are viable, and the choice depends on your laboratory's capabilities and goals.
-
HPLC: A well-established technique. Normal-phase HPLC is often successful for chiral separations. A developed method for the related hydroxychloroquine enantiomers utilized normal-phase HPLC.[9]
-
SFC: Often provides faster separations and equilibration times, consumes less toxic solvent, and can offer complementary selectivity to HPLC.[5][10] It is increasingly used for high-throughput chiral screening.[2][11][12]
Q4: When is an indirect chiral separation approach recommended?
An indirect approach is recommended when:
-
Direct methods on a wide range of CSPs have failed to provide adequate resolution.
-
You need to quantify the enantiomers but lack access to a variety of chiral columns.
-
The detectability of the compound is poor, and a chiral derivatizing reagent with a strong chromophore or fluorophore can enhance sensitivity.[7]
Troubleshooting Guide
Issue 1: Peak Splitting or Tailing
Q: My chromatogram shows split or tailing peaks for my 7-chloroquinoline derivative. What are the common causes and how can I fix it?
A: Peak splitting or tailing can arise from several issues. A systematic approach is needed to identify the cause.
-
Possible Cause 1: Column Void or Contamination. A void at the head of the column or contamination of the stationary phase can distort the flow path.[13][14]
-
Possible Cause 2: Incompatibility between Sample Solvent and Mobile Phase. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[16]
-
Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[16]
-
-
Possible Cause 3: Co-elution of Similar Components. If only one peak is split, it might be two closely eluting, unresolved components rather than a single distorted peak.[14]
-
Solution: Try a smaller injection volume. If two distinct peaks appear, you will need to re-optimize your method (e.g., change mobile phase composition, temperature, or column) to improve the separation.[14]
-
-
Possible Cause 4: Additive Memory Effects. For separations using acidic or basic additives, residual amounts can remain on the stationary phase and affect subsequent runs, a phenomenon known as "additive memory effect".[4]
-
Solution: Dedicate a column to a specific method with a particular additive. If not possible, ensure a thorough column wash and re-equilibration protocol is performed between methods with different additives.
-
Issue 2: Poor Resolution or Loss of Selectivity
Q: My enantiomeric resolution (Rs) is poor, or I've noticed it degrading over time. What steps should I take?
A: Poor or degrading resolution points to suboptimal separation conditions or a decline in column performance.
-
Possible Cause 1: Suboptimal Mobile Phase. The type and concentration of the organic modifier and any additives are critical for chiral recognition.
-
Solution: Systematically vary the alcohol modifier (e.g., switch from methanol to ethanol or isopropanol) and its percentage in the mobile phase. For compounds with basic nitrogens like quinolines, adding a small amount of a basic additive (e.g., diethylamine, DEA) in NP-HPLC or an acidic additive in RP-HPLC can significantly improve peak shape and resolution.
-
-
Possible Cause 2: Column Degradation. Over time, especially with aggressive mobile phases, the chiral selector can be stripped or altered, leading to a loss of performance.[15]
-
Solution: For immobilized polysaccharide CSPs, a regeneration procedure using strong solvents might restore performance.[15] For coated CSPs, this is not possible, and the column may need to be replaced. Always operate within the manufacturer's recommended pH and solvent compatibility range.
-
-
Possible Cause 3: Temperature Fluctuations. Column temperature can affect selectivity.
-
Solution: Use a column oven to maintain a constant and optimized temperature. A study on a 7-chloroquinoline-4-carbinol used a temperature of 30 °C.[1] Exploring a range (e.g., 15-40 °C) can be beneficial.
-
Quantitative Data Summary
The following tables summarize starting conditions for chiral separation based on literature for 7-chloroquinoline derivatives and analogous compounds.
Table 1: Direct Chiral HPLC Method Parameters for a 7-Chloroquinoline Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | 7-Chloroquinoline-4-carbinol derivative | [1] |
| Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 100% Methanol | [1] |
| Flow Rate | Not Specified | [1] |
| Temperature | 30 °C | [1] |
| Injection Volume | Not Specified | [1] |
| Resolution (Rs) | >1.5 |[1] |
Table 2: Indirect Chiral RP-HPLC Method Parameters for Quinoline-based Compounds (Post-derivatization)
| Parameter | Condition | Reference |
|---|---|---|
| Analytes | Diastereomers of β-blockers | [6][8] |
| Column | C18 RP-HPLC | [6][7] |
| Mobile Phase | Acetonitrile and Buffer Solution | [6][7][8] |
| Key Optimization | Mobile Phase pH and Concentration | [6][8] |
| Detection | UV |[6] |
Experimental Protocols
Protocol 1: Direct Chiral Method Screening by HPLC
-
Analyte Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Screen a set of polysaccharide-based CSPs. A recommended starting set includes:
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
-
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary interactions with the basic quinoline nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, at a wavelength appropriate for the quinoline ring (e.g., 230-254 nm).
-
-
Optimization:
-
If no separation is observed, change the alcohol modifier (e.g., to ethanol) or its percentage (e.g., increase to 20%).
-
If resolution is poor, adjust the mobile phase composition in smaller increments.
-
Screen other chromatography modes (Reversed Phase, Polar Organic) if Normal Phase is unsuccessful.
-
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol is for when direct methods fail. It involves converting the enantiomers into diastereomers, which can be separated on a standard achiral column.
-
Select Chiral Derivatizing Reagent (CDR): Choose a CDR that reacts with the carbaldehyde group. Examples include chiral amines or hydrazines. For related quinoline compounds, new CDRs have been synthesized from L-proline or L-valine.[6][7][8]
-
Derivatization Reaction:
-
Dissolve a known quantity of the racemic this compound derivative in a suitable aprotic solvent.
-
Add a slight excess of the CDR and a catalyst if required (e.g., a weak acid or base).
-
Allow the reaction to proceed to completion. Monitor by TLC or HPLC.
-
Quench the reaction and perform a workup to isolate the diastereomeric products.
-
-
RP-HPLC Method Development:
-
Column: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer).
-
Optimization: Optimize the gradient, buffer pH, and concentration to achieve baseline separation of the two diastereomer peaks.[6][8] The separation is now based on the different physical properties of the diastereomers, not chirality.
-
-
Validation: Validate the method for linearity, accuracy, and precision according to ICH guidelines.[8]
Visualizations
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. fagg.be [fagg.be]
- 12. shimadzu.com [shimadzu.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 7-Chloroquinoline-4-carbaldehyde Reactions
Welcome to the technical support center for reactions involving 7-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for catalyst selection, experimental setup, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on the 7-chloroquinoline core?
A1: The most prevalent cross-coupling reactions are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are essential for creating carbon-carbon bonds at the C-4 or C-7 position, allowing for the synthesis of a diverse range of derivatives. Palladium catalysts are standard for these transformations.[1]
Q2: Which position on this compound is more reactive for cross-coupling?
A2: The reactivity of halogen substituents on an aromatic ring in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl. If you are starting from a di-halogenated quinoline, such as 7-bromo-4-chloroquinoline, the bromine at the C-7 position is typically more reactive and will likely undergo coupling first.[2] The aldehyde group at C-4 makes the quinoline ring electron-deficient, which can influence catalyst and ligand choice.
Q3: Can the aldehyde group interfere with the cross-coupling reaction?
A3: Yes, the aldehyde group is sensitive to certain reaction conditions. It can undergo side reactions such as reduction, oxidation, or condensation, especially under harsh basic conditions or high temperatures. Careful selection of a mild base and catalyst system is crucial to preserve the aldehyde functionality.
Q4: What are the go-to catalysts for a Suzuki-Miyaura reaction with a chloroquinoline substrate?
A4: For aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[2] Common catalyst systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or P(t-Bu)₃.[2][3] Palladacycle precatalysts are also highly effective.[4]
Q5: How can I reduce the aldehyde on this compound to an alcohol?
A5: The selective reduction of an aldehyde to a primary alcohol can be readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the most common and effective method for this transformation.[5]
Q6: What conditions are suitable for oxidizing this compound to the corresponding carboxylic acid?
A6: Oxidation of the aldehyde to a carboxylic acid can be performed using various oxidizing agents. A common laboratory method involves hydrolysis of a corresponding nitrile intermediate with a strong base like sodium hydroxide.[6] Direct oxidation of the aldehyde can be achieved, but care must be taken to avoid degradation of the quinoline ring.
Catalyst and Condition Selection Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For an electron-deficient substrate like this compound, catalyst selection is key.
Recommended Starting Conditions (Model Protocol) This protocol is based on similar reactions with halo-quinoline aldehydes and may require optimization.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | Aryl chloride requires a more active catalyst. |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv.) | Can be substituted with boronate esters. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pre-catalysts that form Pd(0) in situ. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphines are effective for aryl chlorides.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Mild inorganic bases are preferred to avoid side reactions with the aldehyde. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with some water are standard. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst oxidation. |
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene. Catalyst choice is critical due to the lower reactivity of the C-Cl bond.[7]
Recommended Starting Conditions (Model Protocol)
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | Electron-deficient nature can be beneficial. |
| Coupling Partner | Alkene (1.1 - 1.5 equiv.) | Acrylates, styrenes, and other activated alkenes work well.[7] |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst.[8] |
| Ligand | P(o-tolyl)₃ or Buchwald-type ligands | Electron-rich phosphines are necessary for C-Cl activation. |
| Base | Et₃N, NaOAc, or K₂CO₃ (1.5 - 2.5 equiv.) | The choice of base can influence yield and side reactions. |
| Solvent | DMF, NMP, or Dioxane | High-boiling polar aprotic solvents are typical. |
| Temperature | 100 - 140 °C | High temperatures are generally required. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and prevents side reactions. |
Sonogashira Coupling
This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically requiring both palladium and copper catalysts.[9][10]
Recommended Starting Conditions (Model Protocol)
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | Aryl chlorides are challenging substrates. |
| Coupling Partner | Terminal Alkyne (1.2 - 2.0 equiv.) | |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A standard and reliable catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential in the traditional Sonogashira catalytic cycle.[11] |
| Base | Et₃N or Diisopropylamine (DIPA) | Often used in excess, sometimes as a co-solvent. |
| Solvent | THF or DMF | Anhydrous conditions are important.[9] |
| Temperature | Room Temperature to 80 °C | Reaction temperature depends on substrate reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing Glaser coupling of the alkyne. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.10 equiv.) in the degassed solvent (e.g., Dioxane).
-
Add the degassed solvent (e.g., Dioxane/Water 4:1) to the reaction vessel, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Aldehyde Reduction with NaBH₄
-
Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 equiv.) portion-wise, ensuring the temperature remains low.[5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by slowly adding water or dilute HCl at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified if necessary.
Troubleshooting Guides
Workflow and Troubleshooting for Palladium Cross-Coupling
This diagram outlines a general workflow for setting up a palladium-catalyzed cross-coupling reaction and a decision tree for troubleshooting common issues.
Caption: General workflow and troubleshooting for Pd-catalyzed cross-coupling reactions.
Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive Catalyst: Palladium source has degraded or Pd(0) was not formed. | Use a fresh palladium source or a pre-catalyst. Ensure proper degassing to prevent oxidation. |
| 2. Poor Ligand Choice: Ligand is not electron-rich enough for C-Cl activation. | Switch to a bulkier, more electron-donating phosphine ligand (e.g., SPhos, RuPhos, P(t-Bu)₃).[2] | |
| 3. Insufficient Temperature: Reaction is too slow at the set temperature. | Incrementally increase the reaction temperature, monitoring for decomposition. | |
| Decomposition of Starting Material | 1. Base is too Strong: Aldehyde group may be undergoing side reactions. | Switch to a milder base (e.g., from an alkoxide to a carbonate or phosphate). |
| 2. Temperature is too High: Thermal degradation of the substrate or product. | Lower the reaction temperature and accept a longer reaction time. | |
| Formation of Homocoupling Product (e.g., Biphenyl) | 1. Oxygen in Reaction: Promotes oxidative homocoupling of boronic acids. | Ensure the reaction setup is completely free of oxygen by thorough degassing of solvents and using a robust inert atmosphere. |
| 2. Catalyst Degradation: Formation of palladium black can sometimes promote side reactions. | Try a different ligand or pre-catalyst system that is more stable under the reaction conditions. | |
| Deborylation or Dehalogenation | 1. Excess Base or Protic Species: Can lead to protodeborylation or hydrodehalogenation. | Use stoichiometric amounts of base. Ensure solvents are anhydrous if required by the specific protocol. |
| Glaser Coupling (Sonogashira) | 1. Presence of Oxygen: The copper co-catalyst promotes oxidative homocoupling of alkynes. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10] |
Logical Relationship for Catalyst System Selection
This diagram illustrates the decision-making process for selecting a catalyst system based on the halide's reactivity.
Caption: Decision tree for catalyst selection based on aryl halide reactivity.
References
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 7-chloroquinoline-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
Spectroscopic and Spectrometric Analysis of 7-Chloroquinoline-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. To offer a comprehensive perspective, this guide also includes experimental data for related quinoline derivatives, facilitating a deeper understanding of their structural and electronic properties.
Data Summary
The following tables summarize the available NMR and mass spectrometry data for this compound and a selection of comparative quinoline derivatives.
Table 1: NMR Data for this compound and Comparative Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | 10.2 (s, 1H, CHO), 9.1 (d, J=4.5 Hz, 1H, H-2), 8.3 (d, J=2.0 Hz, 1H, H-8), 8.2 (d, J=9.0 Hz, 1H, H-5), 7.7 (dd, J=9.0, 2.0 Hz, 1H, H-6) | No experimental data available |
| Quinoline-7-carbaldehyde | 10.21 (s, 1H), 9.13 (dd, 1H, J=1.7, 4.2 Hz), 8.48 (s, 1H), 8.27 (d, 1H, J=8.1 Hz), 8.01 (dd, 1H, J=1.6, 8.1 Hz), 7.98 (d, 1H, J=8.6 Hz), 7.62 (dd, 1H, J=4.2, 8.6 Hz) | 191.7, 153.0, 150.9, 137.1, 136.6, 130.1, 129.2, 128.9, 121.7, 120.5 |
| 2-Chloro-3-formyl-8-methylquinoline | 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7), 2.8 (s, 3H, CH3) | 189.1 |
Table 2: Mass Spectrometry Data for this compound and Comparative Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |
| This compound | C10H6ClNO | 191.62 | Predicted: [M+H]+ 192.0211, [M+Na]+ 214.0030 |
| Quinoline-7-carbaldehyde | C10H7NO | 157.17 | Experimental (EI): 157 (M+), 156, 129, 102 |
| 2-Chloro-3-formyl-8-methylquinoline | C11H8ClNO | 205.64 | Experimental (EI): 193 (M++2), 191 (M+), 190, 162, 155, 127 |
Experimental Protocols
The data presented in this guide were obtained using the following general methodologies. Specific parameters may have varied between individual experiments.
Synthesis of this compound
7-Chloro-4-iodoquinoline is reacted with dimethylformamide (DMF) to yield this compound. The product is then purified using column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid solution of the sample to create an aerosol, which generates ions. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of quinoline derivatives.
Caption: Workflow for Synthesis and Spectroscopic/Spectrometric Analysis.
Signaling Pathways and Logical Relationships
The characterization data obtained from NMR and mass spectrometry are crucial for confirming the chemical structure of synthesized compounds. The logical relationship between the experimental data and the final structural confirmation is depicted below.
Caption: Logic of Structural Elucidation from Spectroscopic Data.
A Comparative Guide to the Biological Activities of 7-Chloroquinoline-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 7-Chloroquinoline-4-carbaldehyde derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
I. Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the efficacy of different derivatives.
A. Anticancer Activity
The anticancer potential of 7-chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives (IC50 in µM)
| Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | CCRF-CEM (Leukemia) | HL-60 (Leukemia) | NCI-H292 (Lung) | A549 (Lung) |
| Compound 3 | - | 23.39[1] | 50.03[1] | - | - | - | - |
| Compound 6 | - | 27.26[1] | - | - | - | - | - |
| Compound 8 | - | - | 51.67[1] | - | - | - | - |
| Compound 9 | - | 21.41[1] | 21.41[1] | - | - | - | - |
| Compound 11 | - | - | - | - | Expressive Activity[2] | - | - |
| Compound 14 | Better than Cpd 9[2] | - | - | - | Expressive Activity[2] | Better than Cpd 9[2] | - |
| Compound 15 | - | - | - | - | Better than Cpd 9[2] | - | - |
| Compound 16 | - | Best Result[2] | - | - | - | - | - |
| Sulfonyl N-oxide derivatives 73-74, 79-82 | - | 1.99 - 4.9[3] | - | - | - | - | >10[3] |
| Sulfinyl derivatives 59, 60 | - | - | - | - | - | - | >10[3] |
| QTCA-1 | - | - | - | - | - | - | - |
| QTCA-2 | Decreased Viability[4] | - | - | - | - | - | - |
| QTCA-3 | Decreased Viability[4] | - | - | - | - | - | - |
| Doxorubicin (Control) | - | - | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources.
B. Antimalarial Activity
Several 7-chloroquinoline derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum (IC50 in µM)
| Derivative | P. falciparum Strain | IC50 (µM) |
| Compound 2 | Not Specified | 35.29[1] |
| Compound 3 | Not Specified | 25.37[1] |
| Compound 4 | Not Specified | 42.61[1] |
| Compound 6 | Not Specified | 49.68[1] |
| Compound 8 | Not Specified | 38.71[1] |
| Compound 9 | Not Specified | 11.92[1] |
| CQPA-26 | NF54 | 1.29[5] |
| CQPPM-9 | NF54 | 1.42[5] |
| Hybrid 12d | 3D7 | 1.49 - 13.49[6] |
| Hybrid 13a | 3D7 | 1.49 - 13.49[6] |
| Hybrid 13c | 3D7 | 1.49 - 13.49[6] |
| Quinine (Control) | NF54 | 0.18[5] |
C. Antimicrobial Activity
The antimicrobial properties of these derivatives have been tested against various bacterial and fungal strains.
Table 3: Antibacterial Activity of 7-Chloroquinoline Derivatives (Zone of Inhibition in mm)
| Derivative | S. aureus | E. coli | P. aeruginosa | B. subtilis | S. pyogenes |
| Compound 5 | 11.00 ± 0.03[7] | - | 11.00 ± 0.03[7] | - | - |
| Compound 6 | - | 11.00 ± 0.04[7] | - | - | - |
| Compound 7 | - | - | - | - | 11.00 ± 0.02[7] |
| Compound 8 | - | 12.00 ± 0.00[7] | - | - | - |
| CS1 | 21.5[8] | 24.1[8] | 30.3[8] | - | - |
| CS5 | - | - | - | 14.2[8] | - |
| Amoxicillin (Control) | 18 ± 0.00[7] | - | - | - | - |
Table 4: Antifungal Activity of 7-Chloroquinoline Derivatives (MIC in µg/mL)
| Derivative | C. albicans | C. parapsilosis | R. glutinis |
| Hydrazone 4a | 25 (MIC), 50 (MFC)[9] | - | - |
| Hydrazone 4o | - | - | MIC comparable to fluconazole[9] |
| CS1 | 19.2 (Zone of Inhibition in mm)[8] | - | - |
| CS2 | - | 13.5 (Zone of Inhibition in mm)[8] | - |
| CS3 | 7.2 (Zone of Inhibition in mm)[8] | - | - |
| CS9 | - | 8.2 (Zone of Inhibition in mm)[8] | - |
| Fluconazole (Control) | - | - | 32[9] |
II. Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
A. In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-chloroquinoline derivatives and incubated for another 72 hours. Doxorubicin is typically used as a positive control.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 595 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
B. In Vitro Antimalarial Activity
The in vitro antimalarial activity is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Protocol:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Assessment: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.
-
IC50 Calculation: The IC50 value is determined by a nonlinear regression analysis of the dose-response curves.
C. Antibacterial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared from a fresh culture.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the 7-chloroquinoline derivative are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
III. Mechanistic Insights: Signaling Pathways
Several studies have investigated the mechanisms by which 7-chloroquinoline derivatives exert their biological effects. The following diagrams illustrate some of the key signaling pathways involved.
A. Induction of Apoptosis
Many 7-chloroquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of the p53 tumor suppressor pathway and the caspase cascade. Chloroquine, a related compound, is known to trigger apoptosis by inhibiting autophagic protein degradation.[10] Some derivatives have been shown to induce apoptosis through the extrinsic pathway, involving the activation of caspase-8.[11] The intrinsic pathway, involving the mitochondria, is also implicated, with a decrease in the mitochondrial transmembrane potential and activation of caspase-3 and PARP cleavage.[12]
Caption: Proposed mechanism of apoptosis induction by 7-chloroquinoline derivatives.
B. Cell Cycle Arrest
In addition to inducing apoptosis, some 7-chloroquinoline derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This effect is often observed at the G0/G1 or G2/M phases of the cell cycle. The arrest at the G2/M phase can be associated with a decrease in the protein levels and/or activity of key cell cycle regulators such as polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C).[12]
Caption: Simplified workflow of cell cycle arrest induced by 7-chloroquinoline derivatives.
This guide provides a snapshot of the current research on the biological activities of this compound derivatives. The presented data and experimental protocols are intended to be a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapeutic agents based on this promising chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mesamalaria.org [mesamalaria.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell growth inhibition, G2/M cell cycle arrest, and apoptosis induced by chloroquine in human breast cancer cell line Bcap-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of 7-Chloroquinoline-4-carbaldehyde Derivatives and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Chloroquinoline-4-carbaldehyde Derivatives and Alternatives, Supported by Experimental Data.
This guide provides a comparative overview of the structural and biological properties of this compound derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties. The addition of a 7-chloro substituent and a 4-carbaldehyde group provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide will delve into the X-ray crystal structures of these derivatives, their synthesis, and their role in inhibiting key signaling pathways implicated in cancer.
Data Presentation: Crystallographic Data of 7-Chloroquinoline Derivatives
Table 1: Crystal Data for 2-Chloro-7-methylquinoline-3-carbaldehyde
| Parameter | Value |
| Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.458(3) |
| b (Å) | 3.9382(8) |
| c (Å) | 16.923(3) |
| β (°) | 112.854(3) |
| Volume (ų) | 949.3(3) |
| Z | 4 |
| Temperature (K) | 290 |
| Radiation | Mo Kα |
Citation:[1]
Table 2: Crystal Data for a Functionalized 7-Chloroquinoline Derivative (C₁₆H₁₇Cl₂NO)
| Parameter | Value |
| Formula | C₁₆H₁₇Cl₂NO |
| Molecular Weight | 310.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4145(5) |
| b (Å) | 10.1079(5) |
| c (Å) | 13.6710(7) |
| β (°) | 91.857(2) |
| Volume (ų) | 1438.37(12) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Mo Kα |
Citation:[2]
Experimental Protocols: Synthesis of 7-Chloroquinoline Derivatives
The synthesis of 7-chloroquinoline derivatives often involves multi-step reactions starting from commercially available precursors. Below are generalized experimental protocols for the synthesis of functionalized 7-chloroquinolines.
General Procedure for the Synthesis of 4-Substituted-7-chloroquinolines
A common starting material for many derivatives is 4,7-dichloroquinoline. Nucleophilic substitution at the C4 position is a widely used strategy to introduce various functional groups.
Protocol 1: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
This three-step synthesis starts with the N-oxidation of 4,7-dichloroquinoline, followed by C2-amide formation and subsequent C4 amination.
-
N-Oxidation: 4,7-dichloroquinoline is oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform at room temperature.[3]
-
C2-Amide Formation: The resulting N-oxide is then reacted with benzonitrile in the presence of a strong acid like sulfuric acid to introduce the benzamide group at the C2 position.[3]
-
C4-Amination: Finally, the C4-chloro group is displaced by a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in a solvent like DMF at elevated temperatures.[3]
Protocol 2: Synthesis of 7-Chloroquinoline Derivatives via Ultrasound Irradiation
Ultrasound irradiation can be employed to accelerate the reaction and improve yields, aligning with the principles of green chemistry.
-
A mixture of 4,7-dichloroquinoline and the desired amine (e.g., o-phenylenediamine, thiosemicarbazide) is prepared in ethanol.
-
The reaction mixture is subjected to ultrasound irradiation in an ultrasonic bath for a short period (e.g., 30 minutes) at a specific temperature (e.g., 90°C).
-
The product is then isolated through standard workup procedures, such as extraction and crystallization.
Protocol 3: Synthesis of this compound
The synthesis of the core compound, this compound, can be achieved through the formylation of 7-chloro-4-iodoquinoline.
-
7-chloro-4-iodoquinoline is reacted with a formylating agent, such as N,N-dimethylformamide (DMF).
-
The reaction is typically carried out in the presence of a suitable catalyst or reagent to facilitate the introduction of the aldehyde group.
-
The product is then purified using techniques like column chromatography.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The anticancer activity of many 7-chloroquinoline derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: VEGFR-2 signaling pathway and its inhibition by 7-chloroquinoline derivatives.
Caption: General experimental workflow for the synthesis of 7-chloroquinoline derivatives.
References
Comparative Guide to Analytical Methods for Purity Validation of 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical methods for the validation of 7-Chloroquinoline-4-carbaldehyde purity, a critical parameter in drug synthesis and development. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This document details the experimental protocols and performance data for two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The data presented herein is a representative compilation based on established validation principles and performance characteristics observed for structurally similar quinoline derivatives. This guide is intended to provide a practical framework for researchers to develop and validate their own analytical methods for this compound.
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques suitable for the purity assessment of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and laboratory resources.
High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It is particularly well-suited for the quantitative analysis of this compound and the separation of its non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It can be used for the purity determination of this compound and for the identification and quantification of volatile impurities.
Quantitative Data Summary
The following tables summarize the representative performance data for HPLC-UV and GC-MS methods for the purity validation of this compound. These values are based on typical performance characteristics for analytical methods of similar compounds and should be confirmed through in-house validation studies.
Table 1: Representative HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Table 2: Representative GC-MS Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery) | 97.0 - 103.0% |
| Precision (RSD) | < 3.0% |
Experimental Protocols
Detailed methodologies for the representative HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 100 mL of diluent, and sonicate to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: Assessed by analyzing a blank (diluent), a placebo (if applicable), and the sample solution to ensure no interference at the retention time of the main peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that degradation products do not interfere with the quantification of the analyte.
-
Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions and performing a linear regression analysis.
-
Accuracy: Evaluated by the recovery of known amounts of the reference standard spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of this compound and the identification and quantification of volatile impurities.
1. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of the same solvent.
3. Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound in the blank chromatogram and by the mass spectral data.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar procedures as described for the HPLC-UV method.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the purity validation of this compound.
-
HPLC-UV is a robust and versatile method, particularly advantageous for routine quality control due to its excellent quantitative performance for the main component and non-volatile impurities.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for the identification and quantification of trace volatile impurities.
The choice of method will be dictated by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive purity analysis, a combination of both techniques may be employed to provide a complete profile of the compound. It is imperative that any chosen method be fully validated in-house to ensure its suitability for its intended purpose, in accordance with regulatory guidelines.
comparative study of different synthetic methods for 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
7-Chloroquinoline-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antimalarials, antivirals, and anticancer agents. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these vital medicines. This guide provides a comparative analysis of different synthetic methods for this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methods
Three primary synthetic strategies for obtaining this compound have been identified and evaluated: a Grignard-like reaction from a halo-substituted precursor, the Vilsmeier-Haack formylation, and the oxidation of a methyl-substituted quinoline. The following table summarizes the key quantitative data for each method.
| Method | Starting Material | Reagents | Reaction Time | Yield (%) |
| Method 1: Grignard-like Reaction | 7-Chloro-4-iodoquinoline | Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF) | Not specified | 77 |
| Method 2: Vilsmeier-Haack Reaction | 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 15-20 hours | Moderate (not specified) |
| Method 3: Oxidation | 7-Chloro-4-methylquinoline | Selenium dioxide (SeO₂) | Not specified | Moderate (not specified) |
Detailed Experimental Protocols
Method 1: Grignard-like Reaction from 7-Chloro-4-iodoquinoline
This method involves the formation of a Grignard-like reagent from 7-chloro-4-iodoquinoline, which then reacts with a formylating agent to yield the desired aldehyde. This approach offers a high yield and a relatively straightforward procedure.
Experimental Protocol:
-
To a solution of 7-chloro-4-iodoquinoline in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium chloride at a low temperature (e.g., -20°C).
-
Stir the reaction mixture at this temperature for a specified period to allow for the formation of the Grignard-like reagent.
-
Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: Vilsmeier-Haack Formylation of 7-Chloro-4-hydroxyquinoline
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. In the context of 7-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 7-chloro-4-quinolone), the reaction can lead to both formylation and chlorination.
Experimental Protocol:
-
In a round-bottomed flask maintained at 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring to prepare the Vilsmeier reagent.
-
Stir the resulting mixture for an additional hour at the same temperature.
-
Add 7-chloro-4-hydroxyquinoline to the Vilsmeier reagent and stir for 30 minutes.
-
Heat the reaction mixture in a water bath at 100°C for the required reaction time (typically 15-20 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Method 3: Oxidation of 7-Chloro-4-methylquinoline
The oxidation of a methyl group at the 4-position of the quinoline ring provides a direct route to the corresponding carbaldehyde. Selenium dioxide is a common oxidizing agent for this transformation.
Experimental Protocol:
-
In a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol, dissolve 7-chloro-4-methylquinoline.
-
Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.[2]
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic method, the following diagrams have been generated.
Caption: Overview of the three synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound can be achieved through several distinct methods, each with its own advantages and disadvantages. The Grignard-like reaction from 7-chloro-4-iodoquinoline stands out for its high reported yield. The Vilsmeier-Haack reaction offers a classic approach but may present challenges in regioselectivity for this specific substrate. The oxidation of 7-chloro-4-methylquinoline is a direct method, although specific yield data for this particular derivative requires further investigation. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
Unveiling the Cytotoxic Potential of 7-Chloroquinoline-4-carbaldehyde Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of various 7-chloroquinoline-4-carbaldehyde analogs. It includes supporting experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of implicated signaling pathways and experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that causes 50% growth inhibition (GI50) are key parameters to quantify the potency of these compounds. The data presented below, summarized from multiple studies, highlights the structure-activity relationships and the differential sensitivity of cancer cell lines to these analogs.
| Compound Type | Analog/Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydrazones | 7-Chloroquinolinehydrazone 6 | Leukemia (RPMI-8226) | < 0.01 | [1] |
| 7-Chloroquinolinehydrazone 13 | Leukemia (RPMI-8226) | < 0.01 | [1] | |
| 7-Chloroquinolinehydrazone 16 | Leukemia (RPMI-8226) | < 0.01 | [1] | |
| 7-Chloroquinolinehydrazone 20 | Leukemia (RPMI-8226) | < 0.01 | [1] | |
| 7-Chloroquinolinehydrazone 23 | Leukemia (RPMI-8226) | < 0.01 | [1] | |
| 7-Chloroquinolinehydrazone 25 | Leukemia (RPMI-8226) | < 0.01 | [1] | |
| Chalcones | [(7-chloroquinolin-4-yl) amino] chalcone 13 | Prostate (LNCaP) | 7.93 ± 2.05 (µg/mL) | |
| [(7-chloroquinolin-4-yl) amino] chalcone 17 | Prostate (LNCaP) | 7.11 ± 2.06 (µg/mL) | ||
| [(7-chloroquinolin-4-yl) amino] chalcone 19 | Prostate (LNCaP) | 6.95 ± 1.62 (µg/mL) | ||
| Thioalkylquinolines | Sulfonyl N-oxide derivative 73 | Colon (HCT116) | 1.99 | [2] |
| Sulfonyl N-oxide derivative 74 | Colon (HCT116) | 2.24 | [2] | |
| Sulfonyl N-oxide derivative 79 | Colon (HCT116) | 4.9 | [2] | |
| Sulfonyl N-oxide derivative 81 | Colon (HCT116p53-/-) | 4.76 | [2] | |
| Piperazine Derivatives | Compound 4q | Breast (MCF-7) | 6.502 | |
| Compound 4q | Prostate (PC3) | 11.751 | ||
| Triazoyl Carboxamides | QTCA-1 | Bladder (5637) | Dose-dependent cytotoxicity | [3] |
| QTCA-4 | Bladder (5637) | Dose-dependent cytotoxicity | [3] | |
| QTCA-1 | Triple Negative Breast Cancer (MDA-MB-231) | 19.91 (72h) | [4] |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the anticancer activity of this compound analogs.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies suggest that the cytotoxic effects of this compound analogs are mediated through the inhibition of key cellular processes and signaling pathways, including VEGFR-2 signaling and tubulin polymerization, ultimately leading to apoptosis and cell cycle arrest.
VEGFR-2 Signaling Pathway Inhibition
Certain 7-chloroquinoline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5][6][7][8][9] Inhibition of VEGFR-2 blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by 7-chloroquinoline analogs.
Tubulin Polymerization Inhibition
Another identified mechanism of action for some 7-chloroquinoline analogs is the inhibition of tubulin polymerization.[10][11][12][13] Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by 7-chloroquinoline analogs.
Experimental Workflow
The general workflow for assessing the cytotoxicity of novel this compound analogs involves a series of steps from compound synthesis to data analysis.
Caption: General workflow for cytotoxicity assessment of novel compounds.
This guide provides a foundational understanding of the cytotoxic properties of this compound analogs. Further research into the specific molecular interactions and downstream effects of these compounds will be crucial for their development as potential anticancer therapeutics.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. musechem.com [musechem.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 7-Chloroquinoline-4-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the 7-chloroquinoline scaffold remains a cornerstone in the quest for novel therapeutic agents. Derivatives of 7-chloroquinoline-4-carbaldehyde, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. This guide provides a comprehensive comparison of these derivatives, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.
The versatility of the aldehyde group at the C-4 position of the 7-chloroquinoline nucleus allows for the synthesis of a diverse array of derivatives, primarily through the formation of Schiff bases and hydrazones. These modifications significantly influence the physicochemical properties and biological activities of the parent molecule, leading to compounds with enhanced potency and selectivity.
Comparative Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the carbaldehyde position. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, antimalarial, and antimicrobial activities.
Anticancer Activity
Hydrazone derivatives of 7-chloroquinoline have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines.[1] The introduction of different aromatic and heterocyclic moieties to the hydrazone scaffold allows for fine-tuning of their activity.
Table 1: Anticancer Activity of this compound Hydrazone Derivatives
| Compound ID | Substituent on Hydrazone | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydrazone I | Aryl group | SF-295 (CNS Cancer) | 0.688 µg/cm³ | [1] |
| Compound II | Pyrrole unit | MDA-MB-435 (Melanoma) | More active than Doxorubicin | [1] |
| Compound 18j | Not specified in abstract | NCI-60 Panel | GI50: 0.33 - 4.87 | [2] |
| Compound 3b | Dihydrazone derivative | MCF-7 (Breast Cancer) | 7.016 | [3] |
| Compound 3c | Dihydrazone derivative | MCF-7 (Breast Cancer) | 7.05 | [3] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition. Note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
The data suggests that the presence of a 7-chloroquinoline core is crucial for the anticancer activity of these hydrazones.[1] Further modifications on the appended aryl or heterocyclic ring system can significantly enhance their potency.[1][2] For instance, certain derivatives have shown submicromolar GI50 values across a large panel of cancer cell lines.[1]
Antimalarial Activity
The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine. Derivatives synthesized from this compound, especially chalcones and their conjugates, have been investigated as potential agents to overcome chloroquine resistance in Plasmodium falciparum.[4][5]
Table 2: Antimalarial Activity of this compound Derivatives
| Compound Type | Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Chalcone Conjugate | Methoxy at para-position of ring B, longer alkyl chain | W2 (resistant) | 17.8 | [5] |
| Chalcone-Quinoline Hybrid | Not specified in abstract | Drug-sensitive (NF54) & Multi-drug resistant (K1) | - | [6] |
The hybridization of 7-chloroquinoline with chalcones has proven to be a fruitful strategy.[7] The resulting conjugates have demonstrated potent antiplasmodial activity, with some compounds exhibiting IC50 values in the nanomolar range against resistant strains of P. falciparum.[5] The length and nature of the linker between the two moieties, as well as substitutions on the chalcone ring, are critical determinants of activity.[5]
Antimicrobial Activity
Schiff base derivatives of this compound have been evaluated for their antibacterial and antifungal properties. The imine (-C=N-) linkage is a key pharmacophore that contributes to their biological activity.
Table 3: Antimicrobial Activity of this compound Schiff Base Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| PC1 | Escherichia coli | - | 62.5 | [8] |
| PC4 | Escherichia coli | 7 - 9 | 62.5 | [8] |
| PC3 | Staphylococcus aureus | 7 - 15 | 62.5 | [8] |
| PC3 | Candida albicans | 8 | 125 | [8] |
| Hydrazone 4a | Oral Fungi | - | 25 | [9] |
The antimicrobial spectrum and potency of these Schiff bases can be modulated by the nature of the amine condensed with the this compound.[10] Some derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][10]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are summarized protocols for the key biological assays cited in the literature.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of Schiff bases and hydrazones from this compound is typically a straightforward condensation reaction.
-
Schiff Bases: this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of the desired primary amine. The reaction mixture is then refluxed for a specific period. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.[10]
-
Hydrazones: A solution of this compound in a solvent like ethanol is added to a solution of the appropriate hydrazine or hydrazide. A catalytic amount of acid (e.g., acetic acid) may be added. The mixture is typically stirred at room temperature or refluxed to completion. The product is then isolated by filtration and purified.[11]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
In Vitro Antimalarial Assay (Parasite Lactate Dehydrogenase - pLDH Assay)
This assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.
-
Synchronized P. falciparum cultures (usually in the ring stage) are incubated in 96-well plates with serial dilutions of the test compounds.
-
The plates are incubated in a controlled environment (e.g., 5% CO2, 5% O2, 90% N2) for 72 hours.
-
After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite pLDH.
-
A reaction mixture containing a substrate (e.g., lactate) and a chromogen is added to each well.
-
The pLDH from viable parasites catalyzes a reaction that leads to a color change, which is measured spectrophotometrically.
-
The IC50 value is determined by plotting the absorbance against the drug concentration.[6]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).[12]
Visualizing Synthesis and Structure-Activity Relationships
To better understand the synthetic pathways and the logical connections in the structure-activity relationships, the following diagrams are provided.
Caption: Synthetic pathways to major classes of this compound derivatives.
Caption: Key structure-activity relationships of this compound derivatives.
Conclusion
The derivatization of this compound has proven to be a highly effective strategy for the development of new bioactive molecules. The formation of hydrazones has yielded potent anticancer agents, while chalcone hybrids show great promise in combating drug-resistant malaria. Schiff base derivatives have also demonstrated a broad spectrum of antimicrobial activity. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the C-4 position in determining the therapeutic potential of these compounds. Further exploration of this versatile scaffold, guided by the comparative data and methodologies presented herein, will undoubtedly pave the way for the discovery of next-generation therapeutic agents.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. synthesis-and-in-vitro-antiplasmodial-evaluation-of-7-chloroquinoline-chalcone-and-7-chloroquinoline-ferrocenylchalcone-conjugates - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis and in vitro antiplasmodial evaluation of 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mediresonline.org [mediresonline.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. rjlbpcs.com [rjlbpcs.com]
A Comparative Guide to the Reaction Kinetics of 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 7-chloroquinoline-4-carbaldehyde in common organic reactions, offering insights into its kinetic behavior relative to analogous compounds. Due to a lack of published formal kinetic studies on this compound, this guide draws comparisons from synthetic methodologies and kinetic data available for structurally related aromatic aldehydes. A detailed, hypothetical experimental protocol for conducting a kinetic study on this compound is also presented to facilitate further research.
Comparative Reactivity and Synthetic Utility
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are investigated for their potential biological activities. Its reactivity is primarily centered around the aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions. The electron-withdrawing nature of the quinoline ring, further accentuated by the chloro substituent, enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.
Two of the most common reaction types involving this compound are Schiff base formation and the Wittig reaction.
Schiff Base Formation
The condensation of this compound with primary amines to form Schiff bases (imines) is a frequently reported transformation. This reaction is typically reversible and often catalyzed by mild acids.[1] The rate of formation is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the aldehyde, and the reaction conditions.
Compared to a simple aromatic aldehyde like benzaldehyde, this compound is expected to exhibit a faster rate of reaction with amines due to the electron-withdrawing effect of the chloroquinoline moiety, which increases the partial positive charge on the carbonyl carbon. Computational studies on the reaction of benzaldehyde with aromatic amines have shown that even small amounts of a proton source can significantly lower the activation energy.[2]
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another important transformation for this compound. Kinetic studies on the Wittig reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde accelerate the reaction.[3] This suggests that this compound would be more reactive in Wittig reactions than benzaldehyde or benzaldehydes bearing electron-donating groups. The initial step of the Wittig reaction, the formation of the betaine intermediate, is typically the rate-determining step for simple Wittig reagents, and its rate is enhanced by a more electrophilic carbonyl carbon.[4]
Comparison with 2-Chloroquinoline-3-carbaldehyde
A close structural analog, 2-chloroquinoline-3-carbaldehyde, has been more extensively studied, and its chemistry has been the subject of reviews.[5][6][7] Both isomers are valuable synthetic intermediates. The position of the chloro and carbaldehyde groups influences their reactivity.
In this compound, the aldehyde group is at a position that is electronically influenced by the nitrogen atom of the quinoline ring through resonance. In contrast, the aldehyde group in 2-chloroquinoline-3-carbaldehyde is less directly influenced by the nitrogen's lone pair via resonance. This subtle electronic difference may lead to variations in their reaction kinetics, although both are considered activated aromatic aldehydes. The steric environment around the aldehyde group in the 4-position is also slightly different from that in the 3-position, which could influence the approach of bulky nucleophiles.
The following table summarizes typical reaction conditions for this compound found in the literature, which can be used as a proxy for qualitative reactivity assessment.
Summary of Reaction Conditions for this compound
| Reaction Type | Reactant/Reagent | Solvent | Temperature | Time | Yield |
| Schiff Base Formation | Various primary amines | Ethanol | Reflux | 1-8 h | Good to Excellent |
| Wittig Reaction | Phosphonium ylides | THF | 0 °C to RT | 2-12 h | Moderate to Good |
| Condensation | Active methylene compounds | Ethanol | Reflux | 4-6 h | Good |
Note: This table is a qualitative summary based on typical synthetic procedures and not on direct kinetic measurements.
Proposed Experimental Protocol for a Kinetic Study: Schiff Base Formation
This section outlines a detailed methodology for a kinetic study of the reaction between this compound and a primary amine (e.g., aniline) using UV-Vis spectroscopy.[8]
Objective: To determine the rate law, rate constant, and activation energy for the formation of the Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
Hydrochloric acid (catalyst, if needed)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in anhydrous ethanol.
-
Prepare a stock solution of aniline (e.g., 0.1 M) in anhydrous ethanol.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting materials and the product (synthesized and purified separately) to identify the wavelength of maximum absorbance (λmax) of the Schiff base product where the starting materials have minimal absorbance.
-
-
Kinetic Runs (Method of Initial Rates):
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the this compound stock solution and dilute with ethanol.
-
Initiate the reaction by adding a known volume of the aniline stock solution, quickly mix, and immediately start recording the absorbance at λmax as a function of time.
-
Monitor the reaction until no significant change in absorbance is observed (reaction completion).
-
Repeat the experiment with varying initial concentrations of aniline while keeping the concentration of this compound constant.
-
Repeat the experiment with varying initial concentrations of this compound while keeping the concentration of aniline constant.
-
-
Data Analysis:
-
Plot absorbance versus time for each run. The initial rate of the reaction is the slope of the initial linear portion of this curve.
-
Determine the order of the reaction with respect to each reactant by plotting log(initial rate) versus log([reactant]). The slope of this line will give the order of the reaction.
-
Calculate the rate constant (k) from the rate law and the experimental data.
-
Repeat the kinetic runs at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Visualizations
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. peerj.com [peerj.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In Silico Modeling of 7-Chloroquinoline-4-carbaldehyde Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico modeling approaches for predicting the interactions of 7-Chloroquinoline-4-carbaldehyde, a heterocyclic aldehyde with potential pharmacological applications. By leveraging computational methods, researchers can accelerate the identification of potential protein targets, predict binding affinities, and assess the drug-likeness of this and similar compounds, thereby streamlining the early phases of drug discovery. This document outlines common in silico techniques, presents comparative data from studies on related 7-chloroquinoline derivatives, and provides detailed experimental protocols for the validation of computational predictions.
Introduction to In Silico Modeling in Drug Discovery
In silico drug discovery utilizes computational methods to simulate and predict the interactions between chemical compounds and biological targets.[1] This approach significantly reduces the time and cost associated with traditional drug development by enabling the rapid screening of large compound libraries and the early identification of promising candidates.[2][3] Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][4]
This compound belongs to the quinoline class of compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral effects.[5][6][7] In silico modeling can elucidate the potential mechanisms of action of this molecule by identifying its likely protein binding partners and predicting its pharmacokinetic profile.
Comparative Analysis of In Silico Modeling Approaches
The selection of an appropriate in silico modeling strategy is crucial for obtaining reliable predictions. This section compares common approaches used to study small molecule interactions.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] This technique is instrumental in virtual screening and lead optimization.
Alternative Approaches:
-
Fragment-based docking: Involves docking smaller chemical fragments to identify key interaction points within a binding site.
-
Ensemble docking: Utilizes multiple conformations of the target protein to account for its flexibility.
ADMET Prediction
Predicting the ADMET properties of a compound is essential to assess its drug-likeness and potential for clinical success.[4][9] Various computational models can estimate properties such as solubility, permeability, metabolic stability, and potential toxicity.[10][11]
Data Presentation: In Silico Predictions for 7-Chloroquinoline Derivatives
While specific in silico data for this compound is not extensively available in the public domain, numerous studies on structurally similar 7-chloroquinoline derivatives provide valuable insights. The following tables summarize representative data from such studies to facilitate a comparative analysis.
Table 1: Molecular Docking Scores of 7-Chloroquinoline Derivatives against Various Protein Targets
| Derivative | Protein Target | Docking Score (kcal/mol) | Reference |
| 4-[(7-Chloroquinoline-4-yl)amino]phenol | SARS-CoV-2 Mpro | -7.5 | [12] |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid | AKT1 | -9.8 | [13][14] |
| Quinoline-based Schiff's base | VEGFR-2 | -8.2 | [5] |
| 7-Chloro-4-(phenylselanyl) quinoline | COX-2 | -9.1 | [11] |
| Bis-aminoquinoline | BoNT/A LC | -10.5 | [6] |
Table 2: Predicted ADMET Properties of Representative 7-Chloroquinoline Derivatives
| Derivative | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeability (logBB) | CYP2D6 Inhibitor | Hepatotoxicity | Reference |
| 7-Chloroquinoline-benzimidazole Hybrid | 95.68 | -0.452 | Yes | Yes | [14] |
| 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivative | >90 | Not Predicted | Not Predicted | Not Predicted | [10] |
| (7-chloroquinolin-4-ylthio)alkylbenzoate Derivative | Not Predicted | Not Predicted | Yes | Yes | [15] |
Experimental Protocols for Validation
In silico predictions must be validated through experimental assays to confirm their accuracy. The following are detailed protocols for key experiments.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Western Blotting for Target Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, which can validate the predicted protein target of a compound.[2][18][19]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Workflows and Pathways
Graphical representations are essential for understanding complex biological processes and experimental workflows.
Caption: In Silico to In Vitro Drug Discovery Workflow.
Caption: Postulated Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. broadpharm.com [broadpharm.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. csmres.co.uk [csmres.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - GT [thermofisher.com]
Safety Operating Guide
Safe Disposal of 7-Chloroquinoline-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 7-Chloroquinoline-4-carbaldehyde (CAS No. 35714-48-8), a chemical intermediate prevalent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
1. Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance requiring careful handling. Key hazard statements include:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, inspected before use. | Prevents skin contact and irritation. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust or vapors, preventing respiratory irritation. |
2. Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
3. Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The primary recommendation is to dispose of this chemical as hazardous waste through a licensed environmental management company. In-lab chemical neutralization should only be considered by experienced chemists when small quantities are involved and proper safety measures can be strictly followed.
References
Essential Safety and Operational Guide for 7-Chloroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7-Chloroquinoline-4-carbaldehyde. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of gloves immediately after handling the compound.[2] |
| Body | Laboratory coat or chemical-resistant gown | A buttoned lab coat or a disposable gown made of a non-absorbent material should be worn to protect against splashes.[3] |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.[4] |
| Respiratory | Respirator | Use a NIOSH-approved respirator, especially when handling the powder form or when adequate ventilation is not available, to prevent inhalation of dust or vapors.[2][5] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect from spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.
-
Preparation:
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Table 1.
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before starting the procedure to minimize movement and potential for spills.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.
-
Experimentation: Conduct all experimental procedures within the fume hood.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact emergency services.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional and local regulations.
-
-
Disposal Procedure:
References
- 1. chemical-label.com [chemical-label.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
